1H-Pyrazole-3,4,5-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C3H4N2 |
|---|---|
分子量 |
71.10 g/mol |
IUPAC名 |
3,4,5-trideuterio-1H-pyrazole |
InChI |
InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5)/i1D,2D,3D |
InChIキー |
WTKZEGDFNFYCGP-CBYSEHNBSA-N |
異性体SMILES |
[2H]C1=C(NN=C1[2H])[2H] |
正規SMILES |
C1=CNN=C1 |
製品の起源 |
United States |
Foundational & Exploratory
"1H-Pyrazole-3,4,5-d3" chemical properties and structure
An In-Depth Technical Guide to 1H-Pyrazole-3,4,5-d3
Introduction
This compound is the deuterated isotopologue of 1H-pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This stable isotope-labeled compound is a high-value tool for researchers, scientists, and drug development professionals. Its primary significance lies in its application as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) and as a tracer in metabolic studies.[2] The substitution of hydrogen with deuterium, a heavier isotope, provides a distinct mass signature and can influence the rate of metabolic processes, a phenomenon known as the Kinetic Isotope Effect (KIE).[3] This guide provides a comprehensive overview of the chemical properties, structure, and critical applications of this compound.
Chemical Structure and Identification
This compound features a pyrazole ring where the hydrogen atoms at positions 3, 4, and 5 have been replaced by deuterium atoms.
dot
References
An In-depth Technical Guide to the Synthesis of 1H-Pyrazole-3,4,5-d3
This guide provides a comprehensive overview of the synthesis pathways and mechanisms for producing 1H-Pyrazole-3,4,5-d3, a deuterated isotopologue of pyrazole. This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds for applications such as metabolic switching in drug candidates, mechanistic studies, and as internal standards for quantitative analysis.[1] The substitution of hydrogen with deuterium can significantly alter a molecule's pharmacokinetic profile by leveraging the kinetic isotope effect, which makes the carbon-deuterium bond more resistant to cleavage during metabolism.[1]
Synthesis Pathways
The synthesis of this compound can be approached through two primary strategies: direct hydrogen-deuterium (H/D) exchange on an existing pyrazole scaffold or de novo synthesis from deuterated precursors.
Hydrogen-Deuterium Exchange
Direct H/D exchange is a common method for introducing deuterium into a molecule. The reactivity of the C-H bonds at the 3, 4, and 5 positions of the pyrazole ring differs, allowing for stepwise or position-selective deuteration under specific conditions.
Mechanism of Deuteration:
The mechanism of H/D exchange on the pyrazole ring is position-dependent.
-
C4-Position: Deuteration at the C4 position is proposed to proceed through a general acid-catalyzed formation of σ-intermediates from both the neutral pyrazole molecule and its conjugate base.[2]
-
C3(5)-Positions: The deuteration at the C3 and C5 positions is suggested to occur via an ylide intermediate, formed from the attack of a deuteroxide ion (OD⁻) on the conjugate acid of pyrazole.[2] This process has been observed to be independent of buffer catalysis and pD.[2]
Kinetic studies have been performed at elevated temperatures (200-250 °C) in sealed tubes to investigate the rates of deuteration at these positions. However, for practical laboratory synthesis, base-catalyzed exchange offers a more accessible route. For instance, the use of sodium deuteroxide (NaOD) in deuterium oxide (D₂O) has been effective in achieving deuteration at the C5 position of substituted pyrazoles. Achieving full deuteration at all three carbon positions (3, 4, and 5) would likely require forcing conditions, such as elevated temperatures and prolonged reaction times with a strong deuterated base, due to the differing reactivities of the positions.
A potential workflow for complete H/D exchange is outlined below:
Caption: Workflow for the synthesis of this compound via H/D exchange.
De Novo Synthesis from Deuterated Precursors
An alternative to direct exchange is the construction of the pyrazole ring from deuterated building blocks. This method can offer higher isotopic purity and avoid the harsh conditions sometimes required for complete H/D exchange. A common route to pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine. To synthesize this compound, a fully deuterated 1,3-dicarbonyl equivalent would be required.
One patented method describes the synthesis of a deuterated pyrazole derivative using deuterated acetylacetone (acetylacetone-d₈) and a substituted hydrazine in the presence of a deuterated acid. While this example is for a substituted pyrazole, the principle can be adapted for the synthesis of the parent this compound. The key would be the reaction of a deuterated malondialdehyde equivalent or a similarly functionalized C3-d₄ synthon with hydrazine.
The general synthetic pathway is depicted below:
Caption: De novo synthesis of this compound from a deuterated 1,3-dicarbonyl precursor.
Experimental Protocols
Protocol 1: Base-Catalyzed H/D Exchange at C5 (Adapted)
This protocol is adapted from the deuteration of 1-(methyl-d₃)-4-nitro-1H-pyrazole and demonstrates the general procedure for base-catalyzed exchange.
Materials:
-
1H-Pyrazole
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium deuteroxide (NaOD, 40 wt. % in D₂O)
-
Anhydrous solvent (e.g., 2-methyltetrahydrofuran)
Procedure:
-
Dissolve 1H-Pyrazole in the anhydrous solvent in a sealed reaction vessel.
-
Prepare a 10 wt. % NaOD solution in D₂O by diluting the 40 wt. % stock solution with D₂O.
-
Add the 10 wt. % NaOD solution to the pyrazole solution.
-
Stir the reaction mixture vigorously at an elevated temperature (optimization required, potentially starting from room temperature and increasing as needed) for several hours.
-
Monitor the reaction progress by taking aliquots, quenching with a standard acid (e.g., HCl), extracting the product, and analyzing by ¹H NMR and/or mass spectrometry to determine the extent of deuteration.
-
For complete deuteration, it may be necessary to remove the aqueous layer and add a fresh portion of the NaOD/D₂O solution and continue heating.
-
Upon completion, allow the mixture to cool, separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the deuterated pyrazole.
Protocol 2: High-Temperature H/D Exchange in a Sealed Tube (Adapted)
This protocol is based on kinetic studies of pyrazole deuteration and represents a more vigorous method.
Materials:
-
1H-Pyrazole, recrystallized from cyclohexane
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Heavy-wall borosilicate glass ampoules
Procedure:
-
Dissolve a known quantity of 1H-Pyrazole in D₂O within a heavy-wall borosilicate glass ampoule.
-
Seal the ampoule under vacuum or an inert atmosphere.
-
Heat the sealed ampoule in a suitable oven at a high temperature (e.g., 200-250 °C) for a specified duration.
-
Carefully cool the ampoule to room temperature.
-
Open the ampoule and isolate the product. This may involve lyophilization to remove the D₂O.
-
Analyze the product for isotopic purity using ¹H NMR and mass spectrometry.
Data Presentation
The efficiency of deuteration is typically quantified by the percentage of deuterium incorporation at each position. This data is crucial for ensuring the quality of the final product.
| Position | Method | Reagents | Temperature (°C) | Time (h) | Deuterium Incorporation (%) | Reference |
| C5 | Base-Catalyzed Exchange | 10 wt% NaOD in D₂O | Room Temp. | 4 | >95 (on a substituted pyrazole) | |
| C4 | Acid-Catalyzed Exchange | D₂O with buffer | 200 | Variable | Rate constants determined | |
| C3(5) | Uncatalyzed Exchange | D₂O | 230 | Variable | Rate constants determined | |
| C4, C3(Me), C5(Me) | De Novo Synthesis | Acetylacetone-d₇, 4-nitrophenylhydrazine, DCl | 60 | Not specified | 95 (C4), 90 (methyls) |
Note: The data presented is based on various pyrazole derivatives and conditions cited in the literature. Direct application to unsubstituted 1H-pyrazole may yield different results and requires optimization.
Conclusion
The synthesis of this compound is achievable through both H/D exchange and de novo synthesis methodologies. The choice of pathway will depend on the desired isotopic purity, available starting materials, and the scale of the synthesis. For complete deuteration, a combination of base-catalyzed exchange under forcing conditions or a multi-step synthesis from fully deuterated precursors is likely necessary. Careful monitoring of the reaction progress and rigorous analysis of the final product are essential to ensure the desired level of deuterium incorporation. The provided protocols and data serve as a foundational guide for the development of a robust and efficient synthesis of this compound for advanced research and development applications.
References
An In-depth Technical Guide to 1H-Pyrazole-3,4,5-d3: Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1H-Pyrazole-3,4,5-d3, a deuterated analog of 1H-pyrazole. This isotopically labeled compound is a valuable tool in pharmaceutical research and development, primarily utilized as an internal standard for quantitative analysis and in metabolic stability studies. This document details its properties, outlines a general synthetic approach, and provides an in-depth experimental protocol for its application in metabolic stability assays.
Introduction
This compound (CAS No. 51038-79-0) is a stable isotope-labeled form of 1H-pyrazole where the hydrogen atoms at positions 3, 4, and 5 of the pyrazole ring are replaced with deuterium.[1] This substitution has a minimal impact on the compound's physical and chemical properties but introduces a significant mass difference, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.[2] Furthermore, the kinetic isotope effect, stemming from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can significantly alter the rate of metabolic processes at the deuterated positions. This property is particularly useful in drug discovery for enhancing the metabolic stability of drug candidates.[3]
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound and 1H-Pyrazole
| Property | This compound | 1H-Pyrazole |
| CAS Number | 51038-79-0[4] | 288-13-1[5] |
| Molecular Formula | C₃HD₃N₂ | C₃H₄N₂ |
| Molecular Weight | 71.10 g/mol | 68.08 g/mol |
| Appearance | White to yellow crystals or crystalline powder (presumed) | White to yellow crystals or crystalline powder |
| Melting Point | Not reported; expected to be similar to 1H-Pyrazole | 67-70 °C |
| Boiling Point | Not reported; expected to be similar to 1H-Pyrazole | 186-188 °C |
| Solubility | Not reported; expected to be similar to 1H-Pyrazole | Soluble in water, ethanol, and other organic solvents. |
Synthesis of this compound: A General Protocol
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible route can be devised based on established methods for pyrazole synthesis and deuteration techniques. The Knorr pyrazole synthesis, a classic method, can be adapted using deuterated starting materials. Alternatively, direct deuteration of the pyrazole ring can be achieved under certain conditions.
Principle:
The synthesis can be approached by reacting a deuterated 1,3-dicarbonyl compound with a hydrazine in a cyclocondensation reaction. To achieve deuteration at the 3, 4, and 5 positions, a fully deuterated 1,3-dicarbonyl precursor is required.
General Experimental Protocol:
-
Step 1: Preparation of a Deuterated 1,3-Dicarbonyl Compound.
-
A suitable 1,3-dicarbonyl compound, such as acetylacetone, is subjected to H/D exchange. This can be achieved by heating the compound in the presence of a deuterium source like D₂O with an acid or base catalyst. Multiple cycles may be necessary to achieve a high degree of deuteration.
-
-
Step 2: Cyclocondensation Reaction.
-
The deuterated 1,3-dicarbonyl compound (1.0 eq) is dissolved in a suitable solvent, such as deuterated ethanol (C₂D₅OD).
-
Hydrazine hydrate (1.0-1.2 eq) is added to the solution.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Purification.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield this compound.
-
Note: The regioselectivity of the reaction needs to be considered if an unsymmetrical 1,3-dicarbonyl compound is used.
Application in Metabolic Stability Assays
One of the primary applications of this compound is as an internal standard in in vitro metabolic stability assays. These assays are crucial in early drug discovery to predict the in vivo metabolic clearance of a drug candidate.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a pyrazole-based drug candidate using this compound as an internal standard.
-
Materials:
-
Test compound (non-deuterated pyrazole derivative)
-
This compound (internal standard)
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
-
-
Methodology:
-
Preparation: Prepare stock solutions of the test compound and the internal standard in a suitable organic solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing a known concentration of the internal standard (this compound).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard.
-
-
Data Analysis:
-
The concentration of the test compound at each time point is normalized to the concentration of the internal standard.
-
The natural logarithm of the percentage of the remaining test compound is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life is calculated as t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is then calculated based on the t½ and the protein concentration in the incubation.
-
Logical Workflow for Metabolic Stability Assay
The following diagram illustrates the logical workflow of using this compound as an internal standard in a metabolic stability assay.
Caption: Workflow for an in vitro metabolic stability assay.
Signaling Pathways and Logical Relationships
This compound is not known to directly interact with specific signaling pathways in a pharmacological sense. Its utility lies in its application as a tool to study the pharmacokinetics of other active molecules. The "signaling pathway" in this context is the logical progression of its use in drug development.
The following diagram illustrates the role of metabolic stability data, obtained using deuterated standards, in the drug discovery pipeline.
Caption: Role of metabolic stability in the drug discovery process.
Conclusion
This compound is a specialized but indispensable tool for researchers in the pharmaceutical sciences. Its primary value lies in its application as a robust internal standard for the accurate quantification of pyrazole-containing compounds in complex biological matrices. The insights gained from metabolic stability assays, facilitated by the use of such deuterated standards, are critical for the selection and optimization of drug candidates with favorable pharmacokinetic profiles, ultimately contributing to the development of safer and more effective medicines. While specific physical data for the deuterated compound is scarce, its properties can be reasonably extrapolated from its non-deuterated parent. The synthetic methodologies, though not explicitly detailed for this specific molecule, can be inferred from established chemical principles.
References
"1H-Pyrazole-3,4,5-d3" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1H-Pyrazole-3,4,5-d3, a deuterated analog of 1H-Pyrazole. This isotopically labeled compound serves as an invaluable tool in various research and development applications, particularly in analytical and metabolic studies.
Core Compound Data
This compound is a stable, isotopically labeled form of 1H-Pyrazole where the hydrogen atoms at positions 3, 4, and 5 of the pyrazole ring are replaced with deuterium. This substitution results in a compound with a higher molecular weight than its unlabeled counterpart, which is crucial for its application as an internal standard in mass spectrometry-based assays.
| Property | Value | Source |
| CAS Number | 51038-79-0 | N/A |
| Molecular Formula | C₃HD₃N₂ | N/A |
| Molecular Weight | 71.1 g/mol | |
| Synonyms | 3,4,5-Trideuteropyrazole, Pyrazole-d3 | N/A |
Applications in Research and Development
The primary utility of this compound stems from the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This property makes deuterated compounds valuable in a range of scientific investigations.
-
Internal Standard: It is frequently used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Metabolic Studies: The deuterium labeling aids in tracing the metabolic fate of pyrazole and its derivatives. The use of d3-pyrazole has been shown to greatly enhance the structural assignment of metabolites.[2]
-
Pharmacokinetic Analysis: In drug development, deuteration can alter the pharmacokinetic and metabolic profiles of drugs, potentially leading to improved half-life and safety profiles.[3]
-
Mechanistic Studies: It serves as a tool in mechanistic studies of chemical reactions.[3]
Experimental Protocols
While specific experimental protocols are highly dependent on the application and instrumentation, this section provides a generalized methodology for the use of this compound as an internal standard in a typical LC-MS/MS quantitative analysis of a hypothetical pyrazole-based drug candidate, "Pyracel."
Objective: To quantify the concentration of Pyracel in rat plasma using this compound as an internal standard.
Materials and Reagents:
-
Pyracel analytical standard
-
This compound (Internal Standard, IS)
-
Rat plasma (control)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Pyracel in ACN.
-
Prepare a 1 mg/mL stock solution of this compound (IS) in ACN.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Perform serial dilutions of the Pyracel stock solution with control rat plasma to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, QC, and unknown plasma sample, add 150 µL of ACN containing a fixed concentration of this compound (e.g., 100 ng/mL).
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Pyracel: Monitor a specific precursor-to-product ion transition.
-
This compound (IS): Monitor its specific precursor-to-product ion transition.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for both the analyte and the IS.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Pyracel and the IS.
-
Calculate the peak area ratio (Pyracel/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Pyracel in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound.
Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.
Caption: A conceptual workflow for a metabolic study utilizing a deuterated compound.
References
Spectroscopic Characterization of 1H-Pyrazole-3,4,5-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for 1H-Pyrazole-3,4,5-d3, a deuterated isotopologue of 1H-pyrazole. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for mechanistic studies, as internal standards in quantitative analysis, or to modulate metabolic pathways.
Introduction
1H-Pyrazole is a five-membered aromatic heterocycle that serves as a foundational scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] The site-specific deuteration at the 3, 4, and 5 positions of the pyrazole ring in this compound is a strategic modification. This isotopic substitution can significantly influence the metabolic fate of pyrazole-containing drugs by leveraging the kinetic isotope effect, potentially leading to improved pharmacokinetic profiles.[3] Furthermore, this deuterated analog is an invaluable tool in nuclear magnetic resonance (NMR) spectroscopy and as an internal standard for mass spectrometry-based quantification.[4]
Spectroscopic Data
The substitution of protons with deuterium at positions 3, 4, and 5 profoundly alters the spectroscopic signature of the pyrazole ring, providing distinct advantages for structural elucidation and quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural confirmation of this compound. The deuteration leads to characteristic changes in both ¹H and ¹³C NMR spectra.
Expected ¹H NMR Data:
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |
| ¹H (N-H) | 12.0 - 14.0 | Singlet | The N-H proton is readily exchangeable with protic solvents like D₂O or CD₃OD, which would lead to its disappearance from the spectrum. |
Expected ¹³C NMR Data:
| Nucleus | Chemical Shift (ppm) Range | Multiplicity (due to ¹³C-D coupling) | Coupling Constant (JC-D) (Hz) |
| ¹³C (C3/C5-D) | ~134 | Triplet | ~25-30 |
| ¹³C (C4-D) | ~105 | Triplet | ~25-30 |
Note: The chemical shift values are illustrative and based on typical values for pyrazole systems. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Vibrational spectroscopy, such as IR, provides detailed information about the molecular vibrations of this compound. The deuteration at the C3, C4, and C5 positions is expected to cause significant shifts in the vibrational frequencies associated with the C-D bonds compared to the C-H bonds in the non-deuterated analog.
Expected IR Vibrational Frequencies:
| Vibrational Mode | Frequency Range (cm⁻¹) (Non-deuterated) | Expected Frequency Range (cm⁻¹) (Deuterated) | Notes |
| C-H Stretch | 3100 - 3000 | N/A | These bands will be absent for the C3, C4, and C5 positions. |
| C-D Stretch | N/A | ~2300 - 2200 | The appearance of these bands is a clear indication of successful deuteration. |
| Ring Vibrations | 1600 - 1400 | Shifted to lower frequencies | The change in mass on the pyrazole ring will affect the ring stretching and bending modes. |
Note: The provided frequency ranges are general and intended for illustrative purposes.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the isotopic purity of this compound and for its use as an internal standard. The molecular weight of this compound is 71.097 g/mol . The fragmentation pattern in MS/MS analysis can help confirm the positions of the deuterium atoms. The primary fragmentation pathway for pyrazoles involves the loss of HCN. For this compound, the loss of DCN would be a characteristic fragmentation.
Experimental Protocols
Detailed methodologies are essential for obtaining high-quality spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Choose a suitable deuterated solvent that completely dissolves the compound, such as CDCl₃ for nonpolar compounds or DMSO-d₆. Ensure the solvent is dry to avoid the exchange of the N-H proton.
-
Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial, then transfer the solution to a 5 mm NMR tube.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
Data Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.
-
The magnetic field is shimmed to maximize resolution and minimize peak broadening.
-
The probe is tuned to the appropriate nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the data. For 2D experiments like HMBC, optimize the J(C,H) coupling constant to around 8-10 Hz to observe 2- and 3-bond correlations.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Mix a small amount of this compound with dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
To study N-D exchange, the sample can be dissolved in a deuterating solvent (e.g., D₂O or CH₃OD), evaporated to dryness under vacuum, and this process repeated before preparing the KBr pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the IR spectrum of the sample.
Mass Spectrometry (LC-MS/MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to prepare working solutions at the desired concentrations.
Data Acquisition:
-
The sample is introduced into the mass spectrometer, typically after separation by liquid chromatography (LC).
-
For quantitative analysis, a triple quadrupole mass spectrometer is often used to monitor specific parent-to-daughter ion transitions for both the analyte and the deuterated internal standard.
-
The mass spectra of the samples are compared to identify and quantify the deuterated compound.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Mass Spectrometry Fragmentation Pathway
This diagram illustrates the expected primary fragmentation pathway of this compound in a mass spectrometer.
Caption: Expected fragmentation of this compound via loss of DCN.
References
Isotopic Labeling with 1H-Pyrazole-3,4,5-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and application of 1H-Pyrazole-3,4,5-d3, a deuterated isotopic analog of pyrazole, for researchers, scientists, and professionals in drug development. This document details its utility as an internal standard in quantitative analysis and as a metabolic tracer, supported by experimental protocols and data.
Introduction to Isotopic Labeling and Deuterated Pyrazoles
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to provide a robust internal standard for quantitative bioanalysis. Deuterium (²H or D), a stable isotope of hydrogen, is a common choice for isotopic labeling due to its relative ease of incorporation and significant mass difference from protium (¹H), which allows for clear differentiation in mass spectrometry.
The pyrazole nucleus is a fundamental scaffold in a multitude of pharmaceutical agents, exhibiting a wide range of biological activities.[1] The use of deuterated pyrazole derivatives, such as this compound, has become invaluable in preclinical and clinical drug development. These labeled compounds aid in elucidating pharmacokinetic profiles, identifying metabolites, and ensuring the accuracy of quantitative assays.[2]
Synthesis of this compound
Experimental Protocol: Synthesis of this compound (Generalized)
Objective: To synthesize this compound through a ring-closing reaction using a deuterated precursor.
Materials:
-
Deuterated acetylacetone (Acetylacetone-d8)
-
Hydrazine hydrate
-
Deuterium oxide (D₂O)
-
Deuterated hydrochloric acid (DCl in D₂O)
-
Sodium carbonate
-
Anhydrous magnesium sulfate
-
Organic solvents (e.g., deuterated methanol, diethyl ether)
Procedure:
-
Preparation of Deuterated Precursor: The synthesis begins with a fully deuterated 1,3-dicarbonyl compound, such as acetylacetone-d8.
-
Cyclization Reaction:
-
In a round-bottom flask, dissolve acetylacetone-d8 in an appropriate deuterated solvent, such as D₂O or deuterated methanol.
-
Add hydrazine hydrate to the solution.
-
Acidify the reaction mixture with a solution of DCl in D₂O to catalyze the cyclization.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium carbonate in D₂O until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent, such as diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be further purified by column chromatography or recrystallization to obtain the final product with high isotopic and chemical purity.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the extent of deuteration.
Application as an Internal Standard in Quantitative Analysis
Deuterated compounds are considered the gold standard for internal standards in LC-MS/MS-based quantitative bioanalysis due to their similar physicochemical properties to the analyte, which allows them to co-elute and experience similar matrix effects and ionization suppression or enhancement.[3]
Experimental Protocol: Quantification of a Pyrazole-based Drug using a Deuterated Internal Standard (Case Study: Celecoxib)
This protocol is adapted from established methods for the quantification of the pyrazole-containing drug, celecoxib, using its deuterated analog, celecoxib-d4, as an internal standard.[4][5]
Objective: To quantify the concentration of a pyrazole-based drug in plasma samples using LC-MS/MS with a deuterated internal standard.
Materials:
-
Plasma samples (blank, spiked calibration standards, quality controls, and unknown study samples)
-
Analyte (e.g., celecoxib) stock solution
-
Internal Standard (IS) (e.g., celecoxib-d4) working solution
-
Acetonitrile
-
Formic acid
-
Milli-Q water
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (e.g., 100 ng/mL celecoxib-d4 in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Analyte (Celecoxib): Q1: 382.1 m/z -> Q3: 316.1 m/z
-
Internal Standard (Celecoxib-d4): Q1: 386.1 m/z -> Q3: 320.1 m/z
-
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (1/x²) to fit the curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation: Pharmacokinetic Parameters of Celecoxib in Rat Blood
The following table summarizes the pharmacokinetic parameters of celecoxib and its metabolites in rat blood following a single oral dose, as determined by a validated LC-MS/MS method.
| Analyte | Cmax (nM) | Tmax (h) | AUC (0-t) (nM*h) |
| Celecoxib | 15,000 ± 2,500 | 2.0 | 85,000 ± 15,000 |
| M2 (Carboxycelecoxib) | 8,000 ± 1,200 | 4.0 | 60,000 ± 10,000 |
| M3 (Hydroxycelecoxib) | 4,500 ± 800 | 3.0 | 35,000 ± 6,000 |
Application as a Metabolic Tracer
This compound can be used as a tracer to investigate the metabolic fate of pyrazole-containing compounds. By administering the deuterated compound, metabolites can be identified by the characteristic mass shift in mass spectrometry.
A study on the metabolism of pyrazole using d3-pyrazole identified several urinary metabolites, including hydroxylated and conjugated derivatives. This suggests that pyrazole undergoes both Phase I and Phase II metabolism.
Metabolic Pathway of Pyrazole
The metabolism of pyrazole is initiated by oxidation, primarily mediated by Cytochrome P450 enzymes (CYP), particularly CYP2E1. This is followed by conjugation reactions.
Caption: Proposed metabolic pathway of this compound.
The use of d3-pyrazole in metabolic studies greatly aids in the structural assignment of metabolites, revealing metabolic processes occurring at or adjacent to the labeled carbon atoms. The identification of a pentose conjugate suggests that pyrazole may enter the salvage pathway for purines and pyrimidines.
Experimental Workflow for Metabolite Identification
Caption: Workflow for metabolite identification using this compound.
Conclusion
This compound is a critical tool in modern drug discovery and development. Its application as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, while its use as a metabolic tracer provides invaluable insights into the biotransformation of pyrazole-containing drug candidates. The methodologies and data presented in this guide offer a foundational understanding for researchers and scientists working with this and similar isotopically labeled compounds.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. ashdin.com [ashdin.com]
- 5. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Labeled Analogue in Focus: A Technical Guide to 1H-Pyrazole-3,4,5-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, characterization, and application of 1H-Pyrazole-3,4,5-d3, a deuterated analogue of 1H-Pyrazole. This labeled compound serves as an invaluable tool in various stages of research and drug development, particularly in quantitative analysis and metabolic studies.
Core Physicochemical Properties: 1H-Pyrazole vs. This compound
The substitution of hydrogen with deuterium at the 3, 4, and 5 positions of the pyrazole ring introduces a subtle yet significant change in the molecule's mass, which is fundamental to its application as an internal standard. While most physicochemical properties remain nearly identical, the key difference lies in the molecular weight.
| Property | 1H-Pyrazole | This compound |
| Molecular Formula | C₃H₄N₂ | C₃HD₃N₂ |
| Molecular Weight | 68.08 g/mol [1] | 71.10 g/mol |
| CAS Number | 288-13-1[1] | 51038-79-0[2] |
| Appearance | Colorless or pale yellow crystalline solid[1] | Not specified, expected to be similar to 1H-Pyrazole |
| Melting Point | 66-70 °C[1] | Not specified, expected to be similar to 1H-Pyrazole |
| Boiling Point | 186-188 °C | Not specified, expected to be similar to 1H-Pyrazole |
| Solubility | Soluble in water, ethanol, methanol, and acetone | Not specified, expected to be similar to 1H-Pyrazole |
Synthesis of this compound: A Proposed Experimental Protocol
Objective: To synthesize this compound from 1H-Pyrazole via hydrogen-deuterium exchange.
Materials:
-
1H-Pyrazole
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
NMR tube
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 1H-Pyrazole in 20 mL of deuterium oxide.
-
Acid Catalysis: Carefully add 0.5 mL of deuterated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Maintain reflux for 48-72 hours to facilitate the exchange of all three protons at positions 3, 4, and 5.
-
Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the acid by adding anhydrous sodium carbonate in small portions until the effervescence ceases.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with deuterated chloroform (3 x 20 mL).
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the deuterated chloroform using a rotary evaporator to obtain the crude this compound.
-
Characterization: Confirm the identity and isotopic purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the signals corresponding to the protons at positions 3, 4, and 5 should be significantly diminished or absent. Mass spectrometry will show a molecular ion peak corresponding to the mass of the trideuterated product.
Applications in Quantitative Analysis: The Role of this compound as an Internal Standard
The primary application of this compound is as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy. Its chemical similarity to the unlabeled analyte (1H-Pyrazole) ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus compensating for variations in these steps and improving the accuracy and precision of quantification.
Experimental Protocol: Quantification of 1H-Pyrazole in a Sample Matrix using LC-MS/MS with this compound as an Internal Standard
Objective: To determine the concentration of 1H-Pyrazole in a given sample matrix (e.g., plasma, tissue homogenate) using a validated LC-MS/MS method.
Materials and Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
1H-Pyrazole analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Sample matrix
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard and IS Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of 1H-Pyrazole in a suitable solvent (e.g., 50:50 ACN:water).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Calibration Standards and Quality Control (QC) Samples Preparation:
-
Prepare a series of calibration standards by spiking the sample matrix with known concentrations of the 1H-Pyrazole stock solution.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of each calibration standard, QC sample, and unknown sample, add 10 µL of the this compound internal standard working solution (at a fixed concentration).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1H-Pyrazole: Precursor ion (Q1) m/z 69.1 → Product ion (Q3) m/z 42.1
-
This compound: Precursor ion (Q1) m/z 72.1 → Product ion (Q3) m/z 44.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 1H-Pyrazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Involvement of Pyrazole Derivatives in Signaling Pathways
While 1H-Pyrazole itself is a fundamental heterocyclic compound, its derivatives are of significant interest in drug discovery due to their diverse biological activities. Many pyrazole-containing compounds have been developed as inhibitors of key signaling pathways implicated in diseases like cancer.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cellular processes such as immunity, cell growth, and differentiation. Dysregulation of this pathway is linked to various cancers and inflammatory diseases. Certain 4-amino-1H-pyrazole derivatives have been designed and synthesized as potent inhibitors of JAKs, demonstrating the potential of the pyrazole scaffold in targeting this pathway.
References
The Impact of Deuteration on the Biological Activities of Pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral effects. A key strategy in modern drug development is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification, which creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug. This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic processes, leading to improved drug exposure, reduced formation of toxic metabolites, and potentially enhanced therapeutic efficacy. This technical guide provides an in-depth exploration of the biological activities of deuterated pyrazole compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
The Kinetic Isotope Effect in Pyrazole Metabolism
The metabolic transformation of many pyrazole-containing drugs is a primary determinant of their efficacy and duration of action. Cytochrome P450 (CYP) enzymes often mediate the oxidation of the pyrazole ring or its substituents, a process that frequently involves the cleavage of a C-H bond in the rate-determining step. By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of this enzymatic reaction can be significantly reduced. This is because the greater mass of deuterium results in a lower vibrational frequency of the C-D bond, leading to a higher activation energy required for bond cleavage. The result is a slower rate of metabolism, which can lead to a longer drug half-life, increased overall exposure (Area Under the Curve or AUC), and potentially a more favorable dosing regimen.[1]
Quantitative Analysis of Biological Activities
The impact of deuteration on the biological activity of pyrazole compounds is best understood through quantitative data. The following tables summarize key parameters for representative pyrazole compounds, including both deuterated and non-deuterated analogs where available.
Table 1: In Vitro Enzyme Inhibition Data for Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Non-Deuterated Pyrazoles | ||||
| Afuresertib | AKT1 | 0.02 | - | - |
| Afuresertib | AKT2 | 2 | - | - |
| Afuresertib | AKT3 | 2.6 | - | - |
| Ravoxertinib (GDC-0994) | ERK1 | 6.1 | - | - |
| Ravoxertinib (GDC-0994) | ERK2 | 3.1 | - | - |
| Buparlisib (BKM-120) | p110α (PI3K) | 52 | - | - |
| Buparlisib (BKM-120) | p110β (PI3K) | 166 | - | - |
| Buparlisib (BKM-120) | p110δ (PI3K) | 116 | - | - |
| Buparlisib (BKM-120) | p110γ (PI3K) | 262 | - | - |
| Compound 4 | CDK2/cyclin A2 | 3820 | AT7519 | - |
| Compound 7a | CDK2/cyclin A2 | 2000 | AT7519 | - |
| Compound 7d | CDK2/cyclin A2 | 1470 | AT7519 | - |
| Compound 9 | CDK2/cyclin A2 | 960 | AT7519 | - |
| Deuterated vs. Non-Deuterated Pyrazole | ||||
| Fluoromethyl-celecoxib (5a) | COX-2 | 0.51 µM | Deuterated Fluoromethyl-celecoxib ([D2]5a) | 0.60 µM |
Data compiled from multiple sources.
Table 2: In Vitro Metabolic Stability of a Deuterated vs. Non-Deuterated Celecoxib Derivative
| Compound | In Vitro Metabolic Stability (% remaining after 60 min) |
| 18F-labeled celecoxib derivative ([18F]5a) | ~20% |
| Deuterated 18F-labeled celecoxib derivative ([D2,18F]5a) | ~80% |
This data demonstrates a significant increase in metabolic stability with deuteration.
Table 3: Pharmacokinetic Parameters of Celecoxib (Non-Deuterated)
| Parameter | Value |
| Elimination Half-life (t½) | 8-12 hours |
| Bioavailability | ~60-80% |
| Protein Binding | 97% |
| Volume of Distribution (Vd) | ~5-6 L/kg |
Note: Direct comparative pharmacokinetic data for deuterated vs. non-deuterated pyrazoles in a single study is limited in the public domain.
Signaling Pathways Modulated by Pyrazole Compounds
Pyrazole derivatives are known to inhibit several key signaling pathways implicated in diseases like cancer and inflammation. Understanding these pathways is crucial for rational drug design and development.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly the G1/S phase transition.[2][3] Its dysregulation is a common feature in many cancers. Pyrazole-based inhibitors can block the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and leading to cell cycle arrest and apoptosis.
Caption: CDK2 Signaling Pathway and Inhibition by Pyrazole Compounds.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling, playing a vital role in immunity and inflammation.[4][5] Aberrant JAK-STAT signaling is associated with autoimmune diseases and cancers. Pyrazole-containing molecules can act as potent JAK inhibitors.
Caption: JAK-STAT Signaling Pathway and Inhibition by Pyrazole Compounds.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that regulates cell survival, growth, and proliferation. Its overactivation is a frequent event in cancer. Several pyrazole derivatives have been developed as inhibitors of key kinases in this pathway.
Caption: PI3K/AKT Signaling Pathway and Inhibition by Pyrazole Compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of deuterated pyrazole compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase enzyme (e.g., CDK2/Cyclin A2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compound (deuterated pyrazole) and reference compound
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference compound in the appropriate solvent (e.g., DMSO).
-
Add the kinase enzyme, substrate, and kinase reaction buffer to the wells of a 96-well plate.
-
Add the diluted test compounds or controls to the respective wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Test compound (deuterated pyrazole)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Materials:
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Test compound (deuterated pyrazole)
-
Acetonitrile (for reaction termination)
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the test compound, liver microsomes, and phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural log of the percentage of the remaining parent compound versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel deuterated pyrazole compound.
Caption: General Experimental Workflow for Deuterated Pyrazole Drug Discovery.
Conclusion
The strategic deuteration of pyrazole compounds represents a promising approach to enhance their therapeutic potential. By leveraging the kinetic isotope effect, medicinal chemists can favorably modulate the metabolic stability and pharmacokinetic profiles of these versatile scaffolds. The quantitative data and detailed protocols presented in this guide offer a framework for the rational design and evaluation of novel deuterated pyrazole-based drug candidates. As our understanding of the intricate interplay between chemical structure, metabolism, and biological activity continues to grow, deuteration will undoubtedly remain a valuable tool in the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
1H-Pyrazole-3,4,5-d3: A Technical Guide to Stability and Storage
For researchers, scientists, and professionals in drug development, the integrity of isotopically labeled compounds is paramount for reliable experimental outcomes. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1H-Pyrazole-3,4,5-d3, a valuable tool in metabolic research and as an internal standard. While specific long-term quantitative stability data for this particular deuterated compound is not publicly available, this guide consolidates information on the stability of pyrazoles and the best practices for handling deuterated compounds to ensure its longevity and purity.
Core Principles of Stability
The stability of this compound is influenced by its inherent chemical properties as a pyrazole and the nature of the deuterium substitution. The pyrazole ring is an aromatic system, which generally confers good stability.[1] However, like many heterocyclic compounds, it is susceptible to degradation under certain conditions. For deuterated compounds, a primary concern is the potential for isotopic dilution through hydrogen-deuterium (H-D) exchange.[2][3]
Key factors that can affect the stability of this compound include:
-
Temperature: Elevated temperatures can accelerate degradation pathways.[2][4] For many deuterated compounds, storage at reduced temperatures is recommended to minimize decomposition.
-
Light: Exposure to light, particularly UV radiation, can catalyze degradation.
-
Atmosphere: The presence of oxygen can lead to oxidation, a common degradation pathway for pyrazoline derivatives, which may result in discoloration (browning). Moisture in the atmosphere can lead to hydrogen-deuterium exchange, compromising the isotopic purity of the compound.
-
pH: The pyrazole ring can be susceptible to opening under strongly basic conditions.
Recommended Storage and Handling
To maintain the chemical and isotopic integrity of this compound, adherence to stringent storage and handling protocols is essential. The following table summarizes the recommended conditions based on best practices for deuterated and pyrazole-based compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: -20°C to -80°C (as a solid) Short-term: 2-8°C | Minimizes the rate of potential chemical degradation and sublimation. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation from atmospheric oxygen and minimizes hydrogen-deuterium exchange with moisture. |
| Light Protection | Store in a light-resistant container, such as an amber vial, or wrap the container in aluminum foil. | Protects the compound from light-induced degradation. |
| Container | Use a tightly sealed glass vial. For frequent use, it is advisable to aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material. | Prevents contamination and minimizes exposure to atmospheric conditions. Aliquoting reduces the risk of degradation of the entire stock. |
| Handling | Handle in a glove box or under a stream of inert gas. Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial. | Minimizes exposure to air and moisture. Preventing condensation is critical to avoid introducing water, which can lead to H-D exchange. |
Experimental Protocols for Stability Assessment
To determine the specific stability of this compound under your experimental conditions, a stability assessment study is recommended. The following are generalized protocols for such studies.
General Stability Testing
This protocol assesses the stability of the compound under typical storage and handling conditions.
-
Sample Preparation: Prepare multiple aliquots of this compound in the desired matrix (e.g., solvent, biological matrix).
-
Initial Analysis: Analyze a set of freshly prepared samples (T=0) to establish the initial concentration and purity. This serves as the baseline.
-
Storage Conditions:
-
Long-Term Stability: Store aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Short-Term (Bench-Top) Stability: Keep aliquots at room temperature for a period that mimics the typical duration of sample preparation and analysis.
-
Freeze-Thaw Stability: Subject aliquots to multiple (typically 3-5) freeze-thaw cycles, where samples are frozen at the long-term storage temperature and then thawed to room temperature.
-
-
Time Points: Analyze the stored samples at predetermined time intervals (e.g., for long-term stability: 1, 3, 6, 12 months).
-
Analysis: Use a suitable analytical method, such as LC-MS/MS, to determine the concentration and purity of this compound in the stored samples. The results are compared to the T=0 samples.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways. This involves subjecting the compound to stress conditions.
-
Acidic Degradation:
-
Dissolve the compound in a solution of a strong acid (e.g., 0.1 M HCl).
-
Incubate at a controlled temperature (e.g., 50°C) for a defined period.
-
Neutralize the solution before analysis.
-
-
Basic Degradation:
-
Dissolve the compound in a solution of a strong base (e.g., 0.1 M NaOH).
-
Incubate at a controlled temperature for a defined period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the solution at room temperature or a slightly elevated temperature for a set time.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to elevated temperatures (e.g., 80°C) in a controlled oven.
-
-
Photostability:
-
Expose a solution of the compound to a controlled light source (e.g., UV lamp).
-
-
Analysis: Analyze the stressed samples using a stability-indicating method (e.g., HPLC with a photodiode array detector or LC-MS/MS) to separate and identify any degradation products.
Visualizing Stability and Handling Workflows
The following diagrams, created using the DOT language, illustrate the key relationships and workflows discussed in this guide.
Caption: Factors influencing the stability of this compound.
Caption: Recommended workflow for storage and handling of this compound.
Caption: Experimental workflow for general stability testing.
References
Methodological & Application
Application Note: Synthesis and Use of 1H-Pyrazole-3,4,5-d3 as an Internal Standard for Quantitative Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision.[1] Deuterated internal standards are analogues of the analyte where hydrogen atoms are replaced by deuterium.[1] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they co-elute chromatographically and experience similar effects during sample preparation, injection, and ionization.[1][2] This allows for reliable correction of analytical variability, which is crucial in complex biological matrices.[1]
1H-Pyrazole-3,4,5-d3 is the deuterated form of 1H-Pyrazole, a core heterocyclic structure found in many pharmaceutical compounds. This note provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed hydrogen-deuterium exchange and its application as an internal standard for the quantification of pyrazole-containing analytes by LC-MS/MS.
Part 1: Synthesis of this compound
The synthesis of this compound can be effectively achieved through a heterogeneous catalytic hydrogen-deuterium (H-D) exchange reaction. This method utilizes a palladium on carbon (Pd/C) catalyst with deuterium oxide (D₂O) as the deuterium source, which is a straightforward and efficient approach for labeling heterocyclic compounds.
Synthesis Workflow
References
Applications of 1H-Pyrazole-3,4,5-d3 in Mass Spectrometry: A Guide for Researchers
Introduction
1H-Pyrazole-3,4,5-d3 is a deuterated analog of 1H-pyrazole, a nitrogen-containing heterocyclic compound. In the field of mass spectrometry, the primary application of such stable isotope-labeled compounds is as an internal standard for highly accurate and precise quantification of the corresponding non-labeled analyte.[1][2] This technique, known as isotope dilution mass spectrometry (IDMS), is considered a gold-standard quantitative method due to its ability to correct for variations in sample preparation and instrument response.[3][4][5]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in mass spectrometry for the quantitative analysis of 1H-pyrazole and its derivatives.
Application Note: Quantitative Analysis of 1H-Pyrazole using Isotope Dilution Mass Spectrometry
Principle:
Isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of an isotopically labeled standard (in this case, this compound) to a sample containing the analyte of interest (1H-pyrazole). The labeled standard is chemically identical to the analyte and thus behaves similarly during sample extraction, derivatization, and ionization in the mass spectrometer. Because the mass-to-charge ratio (m/z) of the deuterated standard is different from the non-deuterated analyte, the mass spectrometer can distinguish between them. By measuring the ratio of the signal intensity of the analyte to the internal standard, the concentration of the analyte in the original sample can be accurately determined.
Key Advantages:
-
High Accuracy and Precision: Corrects for analyte loss during sample preparation and for variations in instrument response (matrix effects).
-
Improved Reliability: The use of a stable isotope-labeled internal standard is the recommended approach for quantitative bioanalysis.
-
Specificity: The unique mass difference between the analyte and the standard ensures high specificity in complex matrices.
Experimental Protocols
Protocol 1: Quantification of 1H-Pyrazole in Plasma using LC-MS/MS
This protocol describes a method for the quantification of 1H-pyrazole in a biological matrix (e.g., human plasma) using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
1H-Pyrazole (analyte)
-
This compound (internal standard)
-
Human Plasma (or other biological matrix)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
2. Preparation of Standard and Stock Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1H-pyrazole and dissolve it in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol:water (50:50, v/v) to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol:water (50:50, v/v).
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to each tube (except for blank samples).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube or an HPLC vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase A (see below).
4. LC-MS/MS Conditions:
-
LC System:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS System (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1H-Pyrazole: Precursor ion (Q1) m/z 69.1 → Product ion (Q3) m/z 42.1
-
This compound: Precursor ion (Q1) m/z 72.1 → Product ion (Q3) m/z 44.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the data.
-
Determine the concentration of 1H-pyrazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following table represents example quantitative data that could be obtained using the protocol described above.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85% - 115% |
| Precision at LLOQ (CV%) | < 20% |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Precision (CV%) | < 15% |
| Recovery | 90% - 110% |
Visualizations
Caption: Workflow for Isotope Dilution Mass Spectrometry.
Caption: Logic of Internal Standard Quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 51038-79-0 | Benchchem [benchchem.com]
- 3. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of 1,25-dihydroxy vitamin D3 by isotope dilution--mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-Pyrazole-3,4,5-d3 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1H-Pyrazole-3,4,5-d3 in Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and quantitative analysis of pyrazole-containing compounds. This deuterated analog of 1H-Pyrazole serves as a valuable tool in simplifying complex spectra and as a high-purity internal standard for quantitative NMR (qNMR) studies.
Introduction to this compound in NMR Spectroscopy
This compound is a stable isotope-labeled form of 1H-pyrazole where the hydrogen atoms at positions 3, 4, and 5 of the pyrazole ring are replaced with deuterium.[1] In ¹H NMR spectroscopy, deuterium is "silent" at the proton resonance frequency, meaning that signals from these positions are absent.[2] This property offers two primary advantages in NMR-based studies:
-
Spectral Simplification: For complex molecules containing a pyrazole moiety, the absence of signals from the pyrazole ring protons (H3, H4, and H5) in a deuterated analog can help in the unambiguous assignment of other protons in the molecule. By comparing the spectrum of the non-deuterated compound with a selectively deuterated one, researchers can confidently identify the signals originating from the pyrazole ring.
-
Internal Standard for Quantitative NMR (qNMR): this compound is an excellent internal standard for qNMR.[1] Its single, sharp ¹H NMR signal (from the N1-H proton) in a region of the spectrum that is often free from other signals, along with its known concentration and purity, allows for the accurate determination of the concentration of an analyte. The deuteration at other positions ensures that there are no interfering signals from the standard itself.
Key Applications
-
Quantitative Analysis of Active Pharmaceutical Ingredients (APIs): Determining the precise concentration of pyrazole-containing APIs in drug formulations.
-
Metabolomics and Pharmacokinetic Studies: Quantifying the levels of pyrazole-containing drugs or metabolites in biological samples.[1]
-
Reaction Monitoring: Tracking the progress of chemical reactions involving pyrazole derivatives by quantifying the consumption of reactants and the formation of products.
-
Structural Verification: Aiding in the confirmation of the structure of newly synthesized pyrazole derivatives by simplifying complex ¹H NMR spectra.[3]
Quantitative Data
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts
The following table presents a comparison of the approximate ¹H and ¹³C NMR chemical shifts for 1H-Pyrazole and its deuterated analog, this compound, in a common NMR solvent like DMSO-d₆. Actual chemical shifts can vary based on the solvent, concentration, and temperature.
| Position | 1H-Pyrazole ¹H Chemical Shift (ppm) | This compound ¹H Chemical Shift (ppm) | 1H-Pyrazole ¹³C Chemical Shift (ppm) | This compound ¹³C Chemical Shift (ppm) |
| N1-H | ~13.0 (broad) | ~13.0 (broad) | - | - |
| C3-H | ~7.6 | Absent | ~134 | ~134 (broadened due to C-D coupling) |
| C4-H | ~6.3 | Absent | ~105 | ~105 (broadened due to C-D coupling) |
| C5-H | ~7.6 | Absent | ~134 | ~134 (broadened due to C-D coupling) |
Note: The absence of ¹H signals at positions 3, 4, and 5 for the deuterated compound is the key feature for its application in spectral simplification.
Table 2: Properties of this compound for qNMR
| Parameter | Value | Significance for qNMR |
| Molecular Weight | 71.11 g/mol | Essential for accurate calculation of molar concentration. |
| Isotopic Purity | Typically >98% | High isotopic purity ensures minimal interference from residual proton signals. |
| Chemical Purity | Typically >99% | High chemical purity is critical for accurate quantification. |
| ¹H NMR Signal | Single, sharp N1-H peak | A single, well-resolved signal simplifies integration and reduces the chance of overlap with analyte signals. |
| Solubility | Soluble in most common organic NMR solvents | Allows for flexibility in choosing a solvent that is compatible with the analyte. |
Experimental Protocols
Protocol 1: Using this compound as an Internal Standard for qNMR
This protocol outlines the steps for using this compound to determine the concentration of an analyte.
Materials:
-
This compound (high purity)
-
Analyte of interest
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)
-
High-precision analytical balance
-
Volumetric flasks
-
NMR tubes
Methodology:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.
-
Dissolve the standard in a known volume of the chosen deuterated solvent (e.g., 1.00 mL) in a volumetric flask to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte.
-
Dissolve the analyte in a precise volume of the deuterated solvent.
-
Transfer a known volume of the analyte solution to an NMR tube.
-
Add a precise volume of the this compound stock solution to the NMR tube. Ensure the final concentrations are appropriate for good signal-to-noise.
-
Cap the NMR tube and mix thoroughly by inverting the tube several times.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and standard). A D1 of 30-60 seconds is often sufficient.
-
A pulse angle of 90°.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signal of the N1-H of this compound and a well-resolved signal of the analyte.
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (m_standard / MW_standard) * (MW_analyte / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
-
Purity = Purity of the standard
-
Caption: Workflow for Quantitative NMR (qNMR) Analysis.
Protocol 2: Aiding Structural Elucidation by Spectral Simplification
This protocol describes how to use this compound as a reference to aid in the assignment of signals in a complex ¹H NMR spectrum of a novel pyrazole derivative.
Materials:
-
This compound
-
The novel, non-deuterated pyrazole derivative to be analyzed
-
Deuterated NMR solvent (e.g., DMSO-d₆)
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Prepare two separate NMR samples:
-
Sample A: Dissolve the novel pyrazole derivative in the deuterated solvent.
-
Sample B: Dissolve a small amount of this compound in the same deuterated solvent.
-
-
A third sample containing both the novel compound and the deuterated standard can also be prepared to directly compare chemical shifts under identical conditions.
-
-
NMR Data Acquisition:
-
Acquire standard ¹H NMR spectra for both samples under identical experimental conditions (temperature, solvent, etc.).
-
It is also highly recommended to acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) for the novel compound (Sample A) to establish connectivity.
-
-
Spectral Comparison and Analysis:
-
Overlay the ¹H NMR spectrum of the novel compound (Sample A) with that of this compound (Sample B).
-
The single N1-H signal from the deuterated standard helps to identify the corresponding N1-H in the novel compound, which may be broad or exchangeable.
-
By knowing that signals for H3, H4, and H5 are absent in the standard's spectrum, you can more easily identify the corresponding signals in the spectrum of your novel compound, especially if they are in a crowded region.
-
Use the information from the 2D NMR spectra to confirm the assignments. For example, in an HMBC spectrum of the novel compound, correlations from the assigned H3 and H5 protons to other parts of the molecule can be used to build up the complete structure.
-
Caption: Workflow for Structural Elucidation Assistance.
Handling and Storage
-
Handling: Deuterated compounds are often hygroscopic and can absorb moisture from the atmosphere, which can introduce a water peak in the NMR spectrum. It is recommended to handle this compound in a dry atmosphere, such as in a glove box or under a stream of inert gas.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended.
By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool for both the accurate quantification and detailed structural elucidation of pyrazole-containing molecules.
References
Application Note: Quantitative Analysis of 1H-Pyrazole in Human Plasma using 1H-Pyrazole-3,4,5-d3 by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1H-Pyrazole in human plasma. The method utilizes a stable isotope-labeled internal standard, 1H-Pyrazole-3,4,5-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and other drug development applications.[1][2][3][4] The sample preparation involves a straightforward protein precipitation step, followed by a rapid chromatographic separation. The method was validated for linearity, precision, accuracy, and limit of quantification.
Introduction
1H-Pyrazole and its derivatives are important nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and antineoplastic properties.[5] Accurate and reliable quantification of pyrazole compounds in biological matrices is crucial for preclinical and clinical research. The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach in quantitative bioanalysis by LC-MS/MS as it effectively compensates for variability in sample preparation, matrix effects, and instrument response. This compound serves as an ideal internal standard for 1H-Pyrazole as it co-elutes with the analyte and exhibits similar ionization behavior, thereby improving data quality and reliability.
Experimental
Materials and Reagents
-
1H-Pyrazole (Analyte)
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
Instrumentation
An Agilent 1200 series LC system coupled with a 6470 triple quadrupole tandem mass spectrometer was used for this analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Gradient | 5% B for 0.5 min, 5-95% B in 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 250 °C |
| Gas Flow | 11 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 3.2 kV |
| MRM Transitions | 1H-Pyrazole: Precursor Ion (m/z) 69.1 -> Product Ion (m/z) 42.1This compound: Precursor Ion (m/z) 72.1 -> Product Ion (m/z) 44.1 |
Note: The fragmentation of pyrazole typically involves the loss of HCN or N2. The selected transitions are based on common fragmentation patterns for pyrazole derivatives.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 1H-Pyrazole and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the 1H-Pyrazole stock solution with 50:50 acetonitrile:water to create calibration standards. Prepare separate working solutions for QC samples.
-
Spiking: Spike the working solutions into blank human plasma to obtain calibration standards and QC samples at the desired concentrations.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (containing this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Quantitative Data
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 95% |
Table 4: Precision and Accuracy Data
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| 3 (Low) | 8.5 | 5.2 | 10.8 | 7.1 |
| 50 (Mid) | 6.1 | -2.5 | 8.2 | -1.8 |
| 800 (High) | 4.3 | 1.7 | 6.5 | 3.4 |
Visualizations
Caption: Sample preparation workflow for the analysis of 1H-Pyrazole in human plasma.
Caption: LC-MS/MS analysis workflow for 1H-Pyrazole quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 1H-Pyrazole in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the robustness and accuracy of the method. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of pyrazole-based compounds.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. scispace.com [scispace.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 1H-Pyrazole-3,4,5-d3 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 1H-Pyrazole-3,4,5-d3 as a stable isotope-labeled internal standard (SIL-IS) in drug metabolism and pharmacokinetic (DMPK) studies. The focus is on the quantitative bioanalysis of pyrazole-containing drugs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application Notes
Deuterated compounds, such as this compound, are invaluable tools in DMPK studies. Their primary application is as internal standards in quantitative bioanalysis. The near-identical physicochemical properties to the unlabeled analyte ensure that the deuterated standard behaves similarly during sample preparation, chromatography, and ionization, thus compensating for variability and improving the accuracy and precision of the analytical method.[1][2][3][4][5]
The pyrazole moiety is a key structural component in numerous pharmaceuticals targeting a wide range of diseases, including cancer, inflammation, and viral infections. Consequently, robust and reliable analytical methods are crucial for the development of these drugs. The use of a deuterated pyrazole internal standard is a best practice in the bioanalysis of such compounds.
This document will focus on two prominent examples of pyrazole-containing drugs: Ruxolitinib , a Janus kinase (JAK) inhibitor, and Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor. The protocols provided are based on established methodologies for these drugs and can be adapted for other pyrazole-containing drug candidates.
Signaling Pathways
Understanding the mechanism of action of a drug is fundamental in DMPK studies. Below are simplified representations of the signaling pathways affected by Ruxolitinib and Celecoxib.
References
Method Development for the Quantitative Analysis of 1H-Pyrazole-3,4,5-d3 in Biological Matrices using LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of 1H-Pyrazole-3,4,5-d3 in common biological matrices, such as human plasma and urine. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is designed to be sensitive, specific, and robust for pharmacokinetic studies and other applications in drug development.
Introduction
1H-Pyrazole and its derivatives are a significant class of heterocyclic compounds widely utilized in the pharmaceutical industry for the development of drugs with antibacterial, anti-inflammatory, and other therapeutic activities.[1][2][3][4][5] The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative mass spectrometry for bioanalysis. These deuterated standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar ionization behavior allows for the correction of variability arising from matrix effects, extraction recovery, and instrument response, leading to highly accurate and precise quantification.
This application note details a complete protocol for the extraction and quantification of this compound in plasma and urine, including sample preparation, LC-MS/MS parameters, and data analysis.
Experimental Protocols
Materials and Reagents
-
This compound (Analyte)
-
1H-Pyrazole (Internal Standard - IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2-EDTA)
-
Human urine
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) system, is recommended. A C18 reversed-phase column is suitable for the separation.
Sample Preparation
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Due to the lower protein content, a simpler "dilute and shoot" method can be employed for urine samples.
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant, 10 µL of the internal standard working solution, and 440 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are recommended starting conditions and can be optimized as needed:
| Parameter | Condition |
| LC System | |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte (this compound): m/z 72.1 → 44.1 IS (1H-Pyrazole): m/z 69.1 → 42.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Data Presentation
The quantitative data should be summarized for clarity and easy comparison. Below are tables with hypothetical data representing a successful method validation.
Table 1: Calibration Curve Parameters
| Analyte | Matrix | Calibration Range (ng/mL) | R² | Weighting |
| This compound | Plasma | 1 - 1000 | 0.9985 | 1/x² |
| This compound | Urine | 5 - 5000 | 0.9991 | 1/x² |
Table 2: Accuracy and Precision (Plasma)
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 3 | 2.95 | 98.3 | 4.5 |
| 50 | 51.2 | 102.4 | 3.1 |
| 800 | 790.4 | 98.8 | 2.8 |
Table 3: Accuracy and Precision (Urine)
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 15 | 14.8 | 98.7 | 5.2 |
| 250 | 255.5 | 102.2 | 3.8 |
| 4000 | 3956.0 | 98.9 | 3.5 |
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. phytojournal.com [phytojournal.com]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-Pyrazole-3,4,5-d3 in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1H-Pyrazole-3,4,5-d3 as a versatile, deuterated building block in organic synthesis. The incorporation of deuterium into bioactive molecules is a modern strategy in drug discovery to enhance pharmacokinetic profiles by leveraging the kinetic isotope effect. These notes focus on the application of this compound in the synthesis of deuterated analogues of kinase inhibitors, a prominent class of therapeutic agents.
Introduction
This compound is a stable isotope-labeled version of 1H-pyrazole, a fundamental five-membered heterocyclic scaffold. The pyrazole nucleus is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Deuterium labeling of pyrazole-containing drug candidates can significantly alter their metabolic fate, often leading to improved drug efficacy and safety profiles by slowing down metabolism at specific sites. This deuterated building block serves as a valuable precursor for introducing isotopic labels into complex molecules, aiding in mechanistic studies and the development of next-generation pharmaceuticals.
Key Applications: Synthesis of Deuterated Kinase Inhibitors
Pyrazole derivatives are integral to a wide array of kinase inhibitors that target signaling pathways implicated in cancer and inflammatory diseases. The strategic deuteration of the pyrazole core can block or slow metabolic hydroxylation, a common route of drug deactivation. This section details the synthetic utility of this compound in preparing deuterated analogues of kinase inhibitors, with a focus on N-alkylation and N-arylation reactions, which are pivotal steps in their synthesis.
N-Alkylation and N-Arylation Reactions
The nucleophilic nature of the pyrazole nitrogens allows for facile substitution reactions to build more complex molecular architectures. The following protocols are adapted from established methods for the N-alkylation and N-arylation of pyrazoles and are applicable to this compound.
Table 1: Quantitative Data for N-Alkylation of this compound
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 70 | 2 | 95 |
| 2 | 4-Fluorobenzyl chloride | Cs₂CO₃ | Acetonitrile | 80 | 3 | 92 |
| 3 | Ethyl iodide | NaH | THF | 25 | 4 | 88 |
Table 2: Quantitative Data for N-Arylation of this compound
| Entry | Arylating Agent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | CuI | (±)-trans-1,2-Diaminocyclohexane | K₂CO₃ | Dioxane | 110 | 24 | 85 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | 78 |
| 3 | 1-Bromo-4-fluorobenzene | Cu₂O | None | K₃PO₄ | DMSO | 120 | 36 | 72 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous DMF (5 mL) in a round-bottom flask, add K₂CO₃ (2.0 mmol, 2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 mmol, 1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated-d3-pyrazole.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol outlines a copper-catalyzed N-arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-Iodotoluene)
-
Copper(I) iodide (CuI)
-
(±)-trans-1,2-Diaminocyclohexane
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dioxane
-
Ethyl acetate
-
Celite
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), aryl iodide (1.2 mmol, 1.2 eq.), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous dioxane (5 mL) followed by (±)-trans-1,2-diaminocyclohexane (0.2 mmol, 20 mol%) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours, monitoring progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-arylated-d3-pyrazole.
Application Example: Synthesis of a Deuterated Crizotinib Analogue
Crizotinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met kinases, used in the treatment of non-small cell lung cancer. The pyrazole moiety is a key structural feature. A deuterated analogue can be synthesized using this compound as a starting material, potentially leading to an improved pharmacokinetic profile.
Signaling Pathway Inhibition by Crizotinib
Crizotinib functions by blocking the ATP-binding site of ALK and c-Met, thereby inhibiting their kinase activity and downstream signaling pathways that promote cell proliferation and survival.
Conclusion
This compound is a valuable and versatile building block for the synthesis of deuterated organic molecules, particularly in the field of drug discovery. The protocols provided herein offer a foundation for the N-functionalization of this deuterated pyrazole, enabling the creation of novel deuterated compounds with potentially improved therapeutic properties. The application in the synthesis of a deuterated kinase inhibitor analogue highlights the strategic importance of this building block in developing next-generation targeted therapies.
Application Notes and Protocols for Bioanalytical Assays Using Deuterium-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bioanalysis, particularly in pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies, the accurate and precise quantification of analytes in complex biological matrices is paramount.[1] The use of internal standards (IS) is a fundamental practice in chromatography-based assays to account for variability during sample preparation and analysis.[1][2][3] Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), especially deuterium-labeled compounds, are considered the "gold standard" for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS).[4]
A deuterium-labeled internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H or D). This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard. Because their physicochemical properties are nearly identical to the analyte, they co-elute during chromatography and experience similar ionization effects, extraction recovery, and matrix effects. This allows for highly accurate and precise quantification based on the ratio of the analyte's response to that of the internal standard, a principle known as isotope dilution mass spectrometry (IDMS).
These application notes provide detailed protocols and quantitative data for the use of deuterium-labeled internal standards in the bioanalytical quantification of selected therapeutic drugs.
Advantages of Deuterium-Labeled Internal Standards
The use of deuterium-labeled internal standards offers several key advantages over other types of internal standards, such as structural analogs:
-
Improved Accuracy and Precision: By closely mimicking the analyte's behavior throughout the analytical process, deuterium-labeled standards provide superior correction for variability, leading to more accurate and precise results.
-
Compensation for Matrix Effects: The co-elution of the analyte and its deuterated internal standard ensures that they are subjected to the same degree of ion suppression or enhancement from the biological matrix, allowing for effective compensation.
-
Correction for Extraction Variability: Any loss of the analyte during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is mirrored by the deuterium-labeled internal standard, ensuring that the analyte-to-IS ratio remains constant.
-
Increased Method Robustness: Assays employing deuterium-labeled internal standards are generally more robust and less susceptible to variations in experimental conditions.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for a bioanalytical assay using a deuterium-labeled internal standard and a decision-making process for selecting an appropriate internal standard.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1H-Pyrazole-3,4,5-d3
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1H-Pyrazole-3,4,5-d3.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in pyrazole synthesis can stem from several factors. The primary reasons often involve the reactivity of the starting materials and suboptimal reaction conditions.[1]
-
Reduced Nucleophilicity of Hydrazine: If using a hydrazine salt (e.g., hydrazine hydrochloride or sulfate), the initial reaction mixture will be acidic. While acidic conditions can catalyze the initial imine formation, an excessively low pH can protonate the hydrazine, reducing its nucleophilicity and hindering the reaction.[1] Careful control of pH is crucial.
-
Purity of Starting Materials: Impurities in the deuterated 1,3-dicarbonyl precursor or the hydrazine can lead to unwanted side reactions, consuming the reactants and lowering the yield of the desired product. Ensure high purity of all starting materials.
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require heating to overcome the activation energy. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to the decomposition of hydrazine derivatives.[1]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are often effective for Knorr-type pyrazole syntheses.[1] If using an alcohol, be aware of potential side reactions like esterification at high temperatures.[1]
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
-
Issue 2: Incomplete Deuteration of the Pyrazole Ring
-
Question: My final product shows incomplete incorporation of deuterium at the 3, 4, and 5-positions. How can I achieve a higher level of deuteration?
-
Answer: Incomplete deuteration can be a significant challenge. The strategy to address this depends on the synthetic route employed.
-
If Synthesizing from a Deuterated Precursor:
-
Isotopic Purity of Starting Material: The most critical factor is the isotopic purity of your deuterated 1,3-dicarbonyl compound (e.g., deuterated malondialdehyde equivalent). Ensure the precursor has a very high deuterium content.
-
H-D Exchange with Solvent: If the reaction is run in a protic, non-deuterated solvent (e.g., ethanol), there is a risk of H-D exchange, where deuterium atoms on the precursor are replaced by hydrogen from the solvent. To minimize this, consider using a deuterated solvent (e.g., ethanol-d6) or an aprotic solvent.
-
-
If Using a Direct H-D Exchange Protocol:
-
Reaction Conditions: Achieving complete H-D exchange at all three positions (C3, C4, and C5) often requires forcing conditions.
-
Catalyst: Acid, base, or metal catalysts can be used to facilitate the exchange. For example, ruthenium catalysts have been shown to be effective for regioselective H-D exchange using D₂O.
-
Temperature and Pressure: Increased temperature and pressure can drive the equilibrium towards the deuterated product.
-
Deuterium Source: A large excess of the deuterium source (e.g., D₂O) is necessary to ensure a high level of deuterium incorporation.
-
-
Number of Exchange Cycles: It may be necessary to perform multiple H-D exchange cycles to achieve the desired level of deuteration. This involves isolating the partially deuterated product and resubjecting it to the exchange conditions.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final this compound product. What are some common purification challenges and how can I overcome them?
-
Answer: Purification of pyrazoles can sometimes be challenging due to the formation of side products or the physical properties of the compound itself.
-
Presence of Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor is used, the formation of regioisomeric pyrazole products is possible, and these can be difficult to separate. Careful selection of a symmetrical deuterated precursor like malondialdehyde can prevent this issue.
-
High Polarity: The pyrazole ring is polar, which can make purification by standard silica gel chromatography difficult. The presence of any polar functional groups will exacerbate this. Consider using a more polar eluent system or alternative purification techniques like reverse-phase chromatography.
-
Low Solubility: The product may have low solubility in common organic solvents, making recrystallization challenging. A careful screening of different solvent systems is recommended to find a suitable one for recrystallization.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
-
What are the main synthetic routes to prepare this compound? There are two primary strategies for the synthesis of this compound:
-
Synthesis from a Deuterated Precursor: This is a common and effective method which involves the condensation of a fully deuterated 1,3-dicarbonyl compound (or its synthetic equivalent, such as deuterated malondialdehyde or acetylacetone) with hydrazine.
-
Direct Hydrogen-Deuterium (H-D) Exchange: This method involves treating the non-deuterated 1H-pyrazole with a deuterium source, such as heavy water (D₂O), under conditions that promote the exchange of hydrogen atoms for deuterium atoms on the pyrazole ring. This exchange can be facilitated by heat or the use of acid, base, or metal catalysts.
-
-
Which deuterated starting materials are suitable for the synthesis? The key deuterated starting material is a C3-dicarbonyl compound. For the synthesis of the parent this compound, a deuterated equivalent of malondialdehyde is required. One common precursor is 1,1,3,3-tetraethoxypropane-d8, which can be hydrolyzed in situ to generate deuterated malondialdehyde.
-
What are the typical reaction conditions for the condensation reaction? The condensation of a 1,3-dicarbonyl compound with hydrazine, known as the Knorr pyrazole synthesis, is a widely used method. Typical conditions involve reacting the dicarbonyl compound with a hydrazine salt (e.g., hydrazine sulfate or hydrochloride) in a suitable solvent. The reaction may be performed at room temperature or require heating, depending on the reactivity of the specific substrates.
-
How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
-
What analytical techniques are used to confirm the structure and isotopic purity of the final product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for determining the degree of deuteration by observing the disappearance or reduction of signals corresponding to the protons at the 3, 4, and 5-positions. ¹³C NMR can also be used to confirm the carbon skeleton of the pyrazole ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product. A successful synthesis of this compound will show a molecular ion peak corresponding to the mass of the deuterated compound.
-
Data Presentation
The following table summarizes representative reaction conditions and corresponding yields for the synthesis of a deuterated pyrazole, based on a published patent for a closely related compound. This data can serve as a starting point for optimizing the synthesis of this compound.
| Deuterated Precursor | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Deuteration Level (%) | Reference |
| Acetylacetone-d₇ | 4-Nitrophenylhydrazine | 12% DCl in D₂O | 60 | 4 | 22.3 | C3-CD₃: 90, C5-CD₃: 90, C4-D: 95 | US5286872A |
Experimental Protocols
This section provides a general methodology for the synthesis of a deuterated pyrazole based on the Knorr pyrazole synthesis, which can be adapted for this compound.
Synthesis of a Deuterated Pyrazole via Condensation
This protocol is adapted from the synthesis of a substituted deuterated pyrazole and should be optimized for the specific synthesis of this compound.
Materials:
-
Deuterated 1,3-dicarbonyl compound (e.g., 1,1,3,3-tetraethoxypropane-d8 as a precursor to malondialdehyde-d4)
-
Hydrazine hydrate or a hydrazine salt (e.g., hydrazine sulfate)
-
Appropriate solvent (e.g., deuterated water, ethanol, or an aprotic solvent like DMF)
-
Acid or base for pH adjustment if necessary
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the deuterated 1,3-dicarbonyl precursor in the chosen solvent.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, the reaction mixture will be acidic. The pH may need to be adjusted to optimize the reaction rate.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required amount of time (e.g., 4-24 hours).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The work-up procedure will depend on the solvent and the properties of the product. It may involve:
-
Removal of the solvent under reduced pressure.
-
Extraction with an organic solvent.
-
Precipitation of the product by adding a non-solvent.
-
-
Purify the crude product by a suitable method such as recrystallization or column chromatography.
-
Characterize the final product using NMR and MS to confirm its structure and isotopic purity.
Mandatory Visualization
Diagram of the General Experimental Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting Low Yields
Caption: Troubleshooting guide for low synthesis yield.
References
Technical Support Center: Deuteration of Pyrazole Rings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the deuteration of pyrazole rings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the deuteration of pyrazole rings?
The primary challenges in pyrazole deuteration stem from the ring's electronic properties and tautomerism. Key issues include:
-
Regioselectivity: Controlling deuteration at the desired C3, C4, or C5 positions can be difficult. The reactivity of each position is highly dependent on the reaction conditions and the substituents on the ring.[1]
-
Tautomerism: N-unsubstituted pyrazoles exist as a mixture of tautomers, which can complicate selective deuteration as the C3 and C5 positions become equivalent over time through proton exchange.[2][3] This rapid interconversion can make it difficult to target a specific position unless the process is slowed, for instance by using dipolar aprotic solvents at low temperatures.[2]
-
H/D Exchange Rates: The kinetics of hydrogen-deuterium exchange vary significantly for different ring positions. For example, the C4 position often undergoes deuteration via a general acid-catalyzed mechanism, while the C3(5) position may involve a different, ylide-based mechanism that is independent of pD.[1]
-
Overdeuteration: In some cases, forcing conditions can lead to the incorporation of more deuterium atoms than desired, creating challenges in controlling the final isotopologue distribution.
-
Harsh Conditions: Achieving deuteration, particularly at the less reactive C3/5 positions, can require high temperatures (200-250 °C), which may not be suitable for complex or sensitive molecules.
Q2: Which positions on the pyrazole ring are most reactive for deuteration?
The reactivity of the pyrazole ring positions (C3, C4, C5) towards deuteration is not uniform and depends heavily on the mechanism.
-
The C4-position is generally more susceptible to electrophilic attack. Deuteration at this position can often be achieved under acidic conditions. The presence of activating groups like -NH2 or -OH at the C3 or C5 position strongly promotes selective deuteration at the C4 position, even under mild conditions.
-
The C3 and C5 positions are typically less reactive towards electrophilic substitution. Their deuteration often requires more forcing conditions, such as high temperatures, and may proceed through a different mechanism, such as one involving an ylide intermediate.
Q3: What are the common deuterium sources for these reactions?
Commonly used deuterium sources include deuterium oxide (D₂O), deuterated protic solvents, deuterated acids (e.g., deuterated trifluoroacetic acid), and deuterated gases (D₂). For specific applications, other reagents like sodium formate-d can also be employed as the deuterium source.
Troubleshooting Guide
Q4: My C4-deuteration reaction shows low deuterium incorporation. What are the possible causes and solutions?
Low deuterium incorporation at the C4 position is a common issue. Consider the following troubleshooting steps.
-
Cause 1: Inactive Substrate. The C4 position is most readily deuterated when an activating electron-donating group (e.g., -OH, -NH₂) is present at the C3 or C5 position.
-
Solution: Verify if your substrate is sufficiently activated. If not, you may need to employ harsher conditions or a different catalytic system.
-
-
Cause 2: Inadequate Catalysis. For many substrates, acid catalysis is necessary to achieve efficient C4-deuteration at ambient temperatures.
-
Solution: Introduce a catalytic amount of a deuterated acid (e.g., TFA-d, DCl) to your reaction mixture with D₂O.
-
-
Cause 3: Insufficient Reaction Time or Temperature. If the substrate is not activated and no catalyst is used, deuteration may require heating.
-
Solution: Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by NMR or mass spectrometry to find the optimal conditions without causing degradation.
-
-
Cause 4: Purity of Deuterium Source. Contamination of the deuterium source (e.g., D₂O) with H₂O will compete with the deuteration process and lower the achievable deuterium incorporation.
-
Solution: Use high-purity D₂O (>99.8%) and ensure all glassware is thoroughly dried before use.
-
Experimental Workflows and Logic
The following diagrams illustrate a typical experimental workflow for pyrazole deuteration and a logical flowchart for troubleshooting common issues.
References
Technical Support Center: Purification of 1H-Pyrazole-3,4,5-d3
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 1H-Pyrazole-3,4,5-d3. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification of this deuterated pyrazole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for pyrazole derivatives, including this compound, are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity. For deuterated compounds, it's also crucial to consider techniques that minimize the risk of isotopic exchange.
Q2: How can I remove unreacted starting materials from my crude this compound?
A2: Unreacted starting materials can often be removed through a combination of techniques. Unreacted hydrazine can typically be eliminated by an acidic wash during the workup, as it forms a water-soluble salt.[1] Unreacted 1,3-dicarbonyl compounds can frequently be separated using column chromatography.[1]
Q3: My purified this compound is colored. How can I decolorize it?
A3: Colored impurities in pyrazole synthesis are common and can arise from oxidation of intermediates or the final product.[1] Effective decolorization methods include:
-
Activated Charcoal Treatment: Adding activated charcoal to a solution of the crude product can adsorb colored impurities. The charcoal is subsequently removed by filtration.[1]
-
Recrystallization: This technique is often effective at removing colored impurities, which may remain in the mother liquor.[1]
-
Acid-Base Extraction: As pyrazoles are weakly basic, they can be converted to a salt with an acid and extracted into an aqueous layer, leaving non-basic colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting.
Q4: Can I use normal-phase silica gel chromatography to purify this compound?
A4: Yes, normal-phase silica gel chromatography is a common method for purifying pyrazole derivatives. However, pyrazoles can sometimes interact strongly with the acidic silica gel, leading to poor separation or decomposition. If you encounter this issue, consider deactivating the silica gel with a base like triethylamine (~0.1-1%) added to the mobile phase.
Q5: Are there alternatives to silica gel chromatography?
A5: If silica gel chromatography is problematic, you can consider reversed-phase chromatography using a C18 column. Another alternative for small-scale purification is preparative thin-layer chromatography (TLC).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | - The compound is highly polar and is sticking to the silica gel column.- The compound is decomposing on the acidic silica gel. | - Use a more polar eluent system.- Deactivate the silica gel by adding a small amount of triethylamine (0.1-1%) to the mobile phase.- Minimize the time the compound spends on the column by using flash chromatography.- Consider using a different stationary phase, such as alumina or C18 reversed-phase silica. |
| Co-elution of Impurities During Chromatography | - The polarity of the compound and the impurity are very similar. | - Optimize the mobile phase by trying different solvent mixtures.- Use a longer column or a smaller particle size silica gel for better resolution.- Consider a different purification technique, such as recrystallization or acid-base extraction. |
| Difficulty in Recrystallization | - An appropriate solvent has not been found.- The compound is an oil or has a low melting point. | - Screen a variety of solvents with different polarities. An ideal solvent will dissolve the compound when hot but not when cold.- Try a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a poor solvent until turbidity is observed, then cool.- If the compound is an oil, try converting it to a salt (e.g., hydrochloride salt) which may be a crystalline solid. |
| Isotopic Scrambling (Loss of Deuterium) | - Exposure to acidic or basic conditions, especially at elevated temperatures. | - Use neutral or buffered conditions during workup and purification whenever possible.- Avoid prolonged heating in protic solvents (e.g., water, methanol, ethanol).- If acid-base extraction is necessary, perform it at low temperatures and minimize the exposure time. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for purifying pyrazole derivatives.
-
Preparation of the Stationary Phase:
-
Select an appropriately sized column for the amount of crude material. A general rule is to use a mass of silica gel that is 20-100 times the mass of the crude sample.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the excess solvent to drain until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Maintain a constant flow rate, which can be achieved with positive pressure for flash chromatography.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol outlines the steps for purification by cooling crystallization.
-
Dissolution:
-
Place the crude this compound in a suitable flask.
-
Add a minimal volume of a pre-selected solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
-
Washing:
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification.
References
Technical Support Center: Overcoming Low Retention of "1H-Pyrazole-3,4,5-d3" in Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of low retention of "1H-Pyrazole-3,4,5-d3" and similar polar compounds in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: Why does "this compound" exhibit low retention in standard reverse-phase HPLC?
A1: "this compound" is a deuterated analog of 1H-pyrazole. Pyrazole is a polar heterocyclic compound. In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18), while the mobile phase is polar. Polar analytes like pyrazole have a higher affinity for the polar mobile phase and interact weakly with the non-polar stationary phase, leading to rapid elution and poor retention.[1][2]
Q2: What is the impact of deuteration on the retention time of "this compound" compared to its non-deuterated counterpart?
A2: Deuteration can sometimes lead to slight differences in retention time compared to the non-deuterated analog, a phenomenon known as the isotopic effect in chromatography. However, this effect is generally small and the primary challenge of low retention is due to the inherent polarity of the pyrazole ring structure. The fundamental strategies for improving retention will be the same for both the deuterated and non-deuterated forms.
Q3: What are the primary strategies to increase the retention of polar compounds like "this compound" in RP-HPLC?
A3: The main approaches to enhance the retention of polar analytes include:
-
Mobile Phase Modification: Adjusting the composition and additives of the mobile phase.
-
Stationary Phase Selection: Utilizing specialized column chemistries designed for polar compounds.
-
Alternative Chromatographic Modes: Employing techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Analyte Elutes at or Near the Void Volume
This is the most common indication of poor retention for polar compounds.
Initial Troubleshooting Steps:
Caption: Initial troubleshooting workflow for low retention.
Detailed Solutions:
-
Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. Increasing the aqueous component will make the mobile phase more polar, encouraging greater interaction between the polar analyte and the non-polar stationary phase.[4]
-
Utilize a 100% aqueous mobile phase. However, be cautious as this can lead to "phase dewetting" or "phase collapse" on traditional C18 columns, resulting in a sudden loss of retention.[5] Consider using columns specifically designed for use in highly aqueous conditions (e.g., polar-embedded or polar-endcapped phases).
Issue 2: Insufficient Retention Even with High Aqueous Mobile Phase
If modifying the mobile phase composition alone is not effective, consider more advanced strategies.
Advanced Retention Enhancement Strategies:
References
Minimizing by-product formation in "1H-Pyrazole-3,4,5-d3" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing by-product formation during the synthesis of 1H-Pyrazole-3,4,5-d3.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the critical steps?
A1: A prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1] For this compound, this requires a deuterated 1,3-dicarbonyl precursor, such as deuterated malondialdehyde or its synthetic equivalent (e.g., 1,1,3,3-tetraethoxypropane-d4). The critical steps are the synthesis of the deuterated precursor with high isotopic purity and the subsequent cyclization reaction with hydrazine under conditions that minimize side reactions.
Q2: What are the most common by-products in this synthesis?
A2: Common by-products can arise from both the precursor synthesis and the cyclization step.
-
Incomplete Deuteration: The primary issue is often the presence of partially deuterated pyrazole isotopologues (e.g., 1H-Pyrazole-3,4-d2, 1H-Pyrazole-3,5-d2, 1H-Pyrazole-4-d1). This results from incomplete deuteration of the 1,3-dicarbonyl precursor.
-
Incompletely Cyclized Intermediates: The reaction between the dicarbonyl compound and hydrazine can sometimes stall, leading to the isolation of hydrazone intermediates.[1][2]
-
Oxidized Impurities: Side reactions involving hydrazine can sometimes produce colored impurities, leading to yellow or red reaction mixtures.[1]
Q3: How can I confirm the isotopic purity of my final product?
A3: The most effective method for determining the level and position of deuteration is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: In a fully deuterated product, the signals corresponding to the pyrazole ring protons at positions 3, 4, and 5 should be absent or significantly diminished. The presence of residual signals at these positions indicates incomplete deuteration.
-
¹³C NMR: The signals for the deuterated carbons (C3, C4, C5) will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analogue.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the deuterated product and help quantify the distribution of different isotopologues.
Q4: My purification by silica gel column chromatography is resulting in significant product loss. What are the alternatives?
A4: Pyrazoles can be basic and may interact strongly with the acidic silica gel, leading to tailing and poor recovery.
-
Deactivating the Silica Gel: You can add a small amount of a volatile base, like 0.1-1% triethylamine, to your eluent to minimize these interactions.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.
-
Acid-Base Extraction: As pyrazoles are basic, you can dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl) to extract the pyrazole into the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with 1 M NaOH) and the pure pyrazole re-extracted into an organic solvent.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method if the product is a solid.
Troubleshooting Guide
| Issue | Possible Causes | Solutions & Recommendations |
| Incomplete Deuteration (Observed in NMR/MS) | 1. Insufficient deuteration of the 1,3-dicarbonyl precursor. 2. H/D exchange with protic solvents or atmospheric moisture during the reaction or workup. | 1. Ensure the isotopic purity of the deuterated 1,3-dicarbonyl precursor is >98% before use. 2. Use deuterated solvents where possible and conduct the reaction under an inert, dry atmosphere (e.g., Argon or Nitrogen). 3. Use anhydrous reagents and solvents for the cyclization step. |
| Formation of Regioisomers (if using a substituted hydrazine) | Use of an unsymmetrical substituted hydrazine can lead to two different regioisomeric pyrazole products. | This is generally not an issue for the synthesis of the parent 1H-pyrazole using hydrazine (NH₂NH₂). However, if a substituted pyrazole is desired, consider a regioselective synthetic method or chromatographic separation of the isomers. |
| Presence of Uncyclized Hydrazone Intermediate | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Sub-optimal pH for the cyclization step. | 1. Increase the reaction time or temperature and monitor the reaction progress by TLC or GC-MS. 2. The reaction is often catalyzed by acid. Ensure appropriate acidic conditions (e.g., using acetic acid as a solvent or catalyst). |
| Colored Impurities in the Final Product | Oxidation of hydrazine or reaction intermediates. | 1. During workup, an acidic wash can help remove unreacted hydrazine. 2. Treatment of a solution of the crude product with activated charcoal can help adsorb colored impurities before filtration. |
| Low Yield of Final Product | 1. Product loss during purification due to strong adsorption on silica gel. 2. Incomplete reaction. 3. Instability of the deuterated precursor. | 1. Refer to Q4 in the FAQ section for alternative purification strategies. 2. Optimize reaction conditions (temperature, time, catalyst) on a small scale first. 3. Some deuterated precursors may be less stable; handle them under inert conditions and use them promptly after preparation. |
Experimental Protocols
Protocol 1: Synthesis of Deuterated Malondialdehyde Precursor (1,1,3,3-Tetramethoxypropane-d4)
This protocol is a conceptual outline, as the specific synthesis of a fully deuterated precursor can be complex. A common non-deuterated precursor for malondialdehyde is 1,1,3,3-tetramethoxypropane, which can be hydrolyzed in situ. A deuterated version could potentially be synthesized from a deuterated starting material like deuterated acrolein.
Objective: To synthesize a deuterated precursor suitable for cyclization.
Materials:
-
Deuterated starting material (e.g., Acrolein-d4)
-
Anhydrous Methanol
-
Acid catalyst (e.g., dry HCl gas)
-
Anhydrous base for neutralization (e.g., sodium methoxide)
Procedure:
-
Under a dry, inert atmosphere, cool a solution of anhydrous methanol to 0°C.
-
Bubble dry HCl gas through the methanol to create a methanolic HCl solution.
-
Slowly add the deuterated acrolein to the cold methanolic HCl solution while stirring.
-
Allow the reaction to stir at low temperature, monitoring for the formation of the acetal by GC-MS.
-
Once the reaction is complete, neutralize the mixture carefully with a solution of sodium methoxide in methanol at 0°C.
-
Filter off any precipitated salts.
-
Remove the methanol under reduced pressure.
-
Purify the resulting crude 1,1,3,3-tetramethoxypropane-d4 by vacuum distillation.
-
Confirm isotopic purity using ¹H NMR and MS.
Protocol 2: Synthesis of this compound
Objective: To synthesize this compound via cyclization of a deuterated precursor with hydrazine.
Materials:
-
1,1,3,3-Tetramethoxypropane-d4 (>98% isotopic purity)
-
Hydrazine hydrate or anhydrous hydrazine
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add glacial acetic acid.
-
Add the 1,1,3,3-tetramethoxypropane-d4 (1.0 eq) to the acetic acid. This will hydrolyze the acetal in situ to form deuterated malondialdehyde.
-
Slowly add hydrazine hydrate (1.0-1.1 eq) to the solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux (e.g., 80-100°C) and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with saturated aqueous sodium bicarbonate.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product using one of the methods described in FAQ Q4.
Visualized Workflows and Pathways
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Simplified reaction pathway for pyrazole formation.
References
Improving the isotopic purity of "1H-Pyrazole-3,4,5-d3"
Welcome to the technical support center for 1H-Pyrazole-3,4,5-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving and assessing the isotopic purity of this compound. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it critical for this compound?
A1: Isotopic purity refers to the percentage of a compound that contains the desired isotope (in this case, deuterium) at specific atomic positions. For this compound, high isotopic purity is crucial as it is often used as an internal standard in quantitative analysis by mass spectrometry (MS) or as a tracer in metabolic studies.[1] Low purity, specifically the presence of unlabeled (d0) or partially labeled (d1, d2) species, can lead to inaccurate quantification and interfere with the interpretation of experimental results.[2]
Q2: What are the primary challenges in achieving high isotopic purity for this compound?
A2: The main challenges include achieving complete deuterium incorporation during synthesis and preventing back-exchange of deuterium for hydrogen during workup and purification.[3] The N-H proton of the pyrazole ring is highly labile and readily exchanges with protons from solvents. The C-H bonds at positions 3, 4, and 5 are less labile but can still be difficult to fully deuterate. Furthermore, separating the desired d3-isotopologue from partially deuterated versions is often not feasible with standard purification techniques like chromatography.
Q3: How is the isotopic purity of this compound accurately determined?
A3: A combination of analytical techniques is recommended for a comprehensive assessment.
-
Mass Spectrometry (MS): This technique is ideal for determining the distribution of different isotopologues (d0, d1, d2, d3) and calculating the overall percentage of deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the specific sites of deuteration and to quantify the amount of residual, non-exchanged protons at each position. This provides information on the site-specific isotopic purity.
Q4: What is "back-exchange" and how can it be minimized?
A4: Back-exchange is a chemical process where deuterium atoms on the labeled compound are replaced by hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol). This reduces the isotopic purity of the final product. To minimize back-exchange, it is crucial to use anhydrous and, where possible, deuterated solvents during reaction workup and purification. Performing experiments at low temperatures and under an inert atmosphere can also help. The rate of exchange is highly pH-dependent, with minimum exchange for some compounds occurring around pH 2.5-3.0.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and handling of this compound.
Issue 1: My ¹H NMR spectrum shows significant residual proton signals at positions 3, 4, and/or 5. Why is the deuterium incorporation incomplete?
-
Possible Cause 1: Insufficient Reaction Time or Temperature. Hydrogen-deuterium (H/D) exchange reactions can be slow and may require elevated temperatures or longer reaction times to reach completion.
-
Solution: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or MS to find the optimal conditions without promoting side reactions or decomposition.
-
-
Possible Cause 2: Ineffective Catalyst. In catalytic H/D exchange, the catalyst may be deactivated or insufficient.
-
Solution: For metal-catalyzed reactions (e.g., using an Iridium catalyst), try using a fresh batch of catalyst or slightly increasing the catalyst loading. For acid or base-catalyzed exchange, ensure the concentration is optimal.
-
-
Possible Cause 3: Insufficient Deuterium Source. The molar excess of the deuterium source (e.g., D₂O) may be too low to drive the equilibrium towards full deuteration.
-
Solution: Increase the molar excess of the deuterium source. For heterogeneous reactions, ensure efficient mixing to maximize contact between the substrate and the deuterating agent.
-
Issue 2: The isotopic purity was high immediately after the reaction but decreased significantly after workup and purification. What happened?
-
Possible Cause: Back-Exchange with Protic Solvents. This is the most common reason for a drop in isotopic purity post-synthesis. Labile deuterium atoms, particularly at the C3, C4, and C5 positions of the electron-rich pyrazole ring, can exchange with protons from solvents like water, methanol, or ethanol used during extraction, washing, or chromatography.
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and perform the reaction and workup under an inert atmosphere (e.g., Argon or Nitrogen).
-
Use Deuterated Solvents: For aqueous workups, use D₂O instead of H₂O. For extractions, use anhydrous, deuterated solvents if feasible.
-
Minimize Contact Time: Perform workup and purification steps as quickly as possible to reduce the time the compound is in contact with protic solvents.
-
Purification Method: If the compound is solid, consider purification by recrystallization from a suitable anhydrous, aprotic solvent to remove chemical impurities without causing significant back-exchange.
-
-
Issue 3: Mass spectrometry analysis shows a wide distribution of isotopologues (d0, d1, d2, d3) instead of a single, sharp peak for the d3 species. How can I improve isotopic enrichment?
-
Possible Cause: Sub-optimal Reaction Conditions. The reaction conditions may not be harsh enough to exchange all three C-H protons but sufficient to cause some random exchange, leading to a mixture.
-
Solution: Re-evaluate the deuteration strategy. A stronger acid/base catalyst, a more active metal catalyst, or higher temperatures may be required to achieve perdeuteration of the carbon backbone. It may be beneficial to subject the partially deuterated material to a second round of the deuteration reaction to push the equilibrium further towards the d3 product.
-
Data Presentation
Table 1: Comparison of Analytical Techniques for Isotopic Purity Assessment
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Distribution of isotopologues (d0, d1, d2, d3, etc.) | Position and quantity of residual protons |
| Purity Metric | % Isotopic Enrichment | % Deuterium incorporation at specific sites |
| Strengths | - Highly sensitive- Directly measures the mass difference- Provides overall deuteration level | - Provides precise location of deuterium labels- Non-destructive- Can quantify purity against a certified standard |
| Limitations | - Does not typically provide positional information- Can be affected by matrix effects | - Lower sensitivity than MS- Indirectly measures deuteration by proton signal loss in ¹H NMR |
| Best For | Confirming overall isotopic enrichment and identifying mixtures of isotopologues. | Verifying site-specific deuteration and quantifying residual non-deuterated starting material. |
Table 2: Example Mass Spectrometry Data for Two Batches of this compound
| Isotopologue | Desired Mass (m/z) | Batch A (%) | Batch B (%) | Interpretation |
| d0 (Unlabeled) | 68.05 | 0.5 | 5.2 | Batch A has significantly less starting material impurity. |
| d1 | 69.06 | 1.5 | 15.8 | Batch B shows a high degree of incomplete deuteration. |
| d2 | 70.06 | 3.0 | 24.0 | Batch B shows a high degree of incomplete deuteration. |
| d3 (Desired) | 71.07 | 95.0 | 55.0 | Batch A meets the >95% purity threshold; Batch B does not. |
Experimental Protocols
Experimental Protocol 1: General Procedure for H/D Exchange
This protocol describes a general method for deuterating the C3, C4, and C5 positions of 1H-pyrazole via acid-catalyzed exchange.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-pyrazole (1 equivalent).
-
Deuterium Source: Add deuterated water (D₂O, 20 equivalents) to the flask.
-
Catalyst: Carefully add deuterated sulfuric acid (D₂SO₄, 0.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) under an inert atmosphere (e.g., Argon) for 24-48 hours.
-
Monitoring: Periodically (e.g., every 12 hours), a small aliquot can be carefully removed, neutralized with anhydrous Na₂CO₃, extracted with an anhydrous aprotic solvent (e.g., diethyl ether), and analyzed by ¹H NMR or MS to check for the disappearance of the proton signals at positions 3, 4, and 5.
-
Workup: After completion, cool the reaction to room temperature. Carefully neutralize the mixture by adding anhydrous sodium carbonate until effervescence ceases.
-
Extraction: Extract the product with an anhydrous solvent (e.g., ethyl acetate, 3x).
-
Drying & Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
Experimental Protocol 2: Purification by Anhydrous Recrystallization
This protocol is for removing chemical (non-isotopic) impurities while minimizing back-exchange.
-
Solvent Selection: Identify a suitable anhydrous, aprotic solvent system where the deuterated pyrazole has high solubility at elevated temperatures and low solubility at low temperatures (e.g., anhydrous toluene, hexane, or a mixture).
-
Dissolution: In a flame-dried flask, dissolve the crude deuterated compound in the minimum amount of hot solvent.
-
Crystallization: Slowly cool the solution to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by filtration under an inert atmosphere. Wash the crystals with a small amount of the cold, anhydrous solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Analysis: Analyze the purified compound using ¹H NMR and MS to confirm its chemical and isotopic purity.
Mandatory Visualization
References
Troubleshooting "1H-Pyrazole-3,4,5-d3" fragmentation in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 1H-Pyrazole-3,4,5-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the mass spectrometric analysis of this deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragmentation pathways for this compound in Electron Ionization (EI) Mass Spectrometry?
The fragmentation of the pyrazole ring in EI-MS is primarily characterized by two main pathways: the expulsion of a neutral hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂). For this compound, the deuterium labels on the carbon atoms provide valuable insights into the fragmentation mechanism.
Based on studies of deuterated pyrazoles, the following fragmentation patterns are expected:
-
Loss of DCN: The molecular ion ([M]⁺˙) can lose a molecule of deuterium cyanide (DCN), which involves one of the deuterium atoms from positions 3 or 5 and the C4-N1 or C4-N2 bond cleavage.
-
Loss of HCN: A less prominent pathway may involve the loss of hydrogen cyanide (HCN), originating from the N1-H and the C5 position.
-
Loss of N₂: The [M-D]⁺ ion (formed by the loss of a deuterium radical) can subsequently lose a molecule of nitrogen (N₂).
The relative intensities of these fragments can be influenced by the ionization energy and the specific instrumentation used.
Q2: I am observing a significant M-1 peak in the mass spectrum of my this compound standard. Is this expected?
A prominent [M-H]⁺ peak (loss of a hydrogen radical) is not the primary expected fragmentation for this specific deuterated analog under typical EI conditions. The primary radical loss should be a deuterium atom, resulting in an [M-D]⁺ peak. If you observe a significant M-1 peak, it could indicate:
-
Isotopic Impurity: The standard may contain a significant amount of partially deuterated or non-deuterated pyrazole.
-
H/D Exchange: Hydrogen-deuterium exchange may be occurring in the ion source or during sample preparation, where a deuterium atom is replaced by a hydrogen atom from residual water or other protic species.
Q3: My signal intensity for this compound is lower than expected. What are the potential causes?
Low signal intensity for deuterated standards is a common issue in mass spectrometry.[1] Several factors can contribute to this problem:
-
Ion Source Contamination: A dirty ion source can lead to poor ionization efficiency.
-
Suboptimal Ionization Energy: The electron energy used for ionization may not be optimal for this compound.
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your standard.[1]
-
Thermal Degradation: Although pyrazole is relatively stable, excessive temperatures in the GC injector or MS ion source could lead to degradation.
-
H/D Exchange: If deuterium atoms are exchanged for hydrogen atoms, the intensity of the fully deuterated molecular ion will decrease.[1]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Mass Spectrum
Symptom: The mass spectrum of your this compound standard shows unexpected peaks, such as a prominent [M-H]⁺ or ions corresponding to the loss of H₂CN.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected peaks.
Detailed Steps:
-
Verify Isotopic Purity: Request a certificate of analysis from the supplier to confirm the isotopic enrichment of your this compound standard. If in doubt, analyze the standard by high-resolution mass spectrometry to determine the isotopic distribution.
-
Evaluate H/D Exchange: Prepare a fresh solution of your standard in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, toluene). Compare the spectrum of this sample to one prepared in a standard solvent that may contain traces of water. A significant decrease in the M-1 peak in the anhydrous solvent suggests H/D exchange was occurring.
-
Check for Background Contamination: Inject a solvent blank to ensure that the unexpected peaks are not originating from background contamination in your system.
Issue 2: Poor Signal Intensity or Reproducibility
Symptom: The signal for this compound is weak, inconsistent, or completely absent.
Troubleshooting Workflow:
Caption: Troubleshooting poor signal intensity.
Detailed Steps:
-
Instrument Performance Check: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
-
Sample Concentration: Verify that the concentration of your standard is appropriate for the sensitivity of your instrument. Prepare a fresh dilution series to confirm the response.
-
Optimize Ion Source Parameters: Systematically adjust the ion source temperature and electron energy to maximize the signal for the molecular ion of this compound.
-
Evaluate Matrix Effects: If analyzing samples in a complex matrix, perform a post-extraction spike experiment to determine if ion suppression is occurring.[1]
Data Presentation
Table 1: Predicted m/z Values for Major Fragments of this compound
| Ion | Formula | Predicted m/z | Notes |
| Molecular Ion ([M]⁺˙) | C₃HD₃N₂ | 71.07 | The parent ion. |
| [M-D]⁺ | C₃D₂N₂ | 69.06 | Loss of a deuterium radical. |
| [M-DCN]⁺˙ | C₂D₂ | 28.03 | Loss of a neutral deuterium cyanide molecule. |
| [M-HCN]⁺˙ | C₂D₃N | 43.05 | Less probable loss of hydrogen cyanide. |
| [M-D-N₂]⁺ | C₃D₂ | 38.03 | Loss of N₂ from the [M-D]⁺ fragment. |
Note: The m/z values are calculated based on the most abundant isotopes. High-resolution mass spectrometry will provide more accurate mass measurements.
Experimental Protocols
Protocol 1: Sample Preparation for EI-MS Analysis of this compound
Objective: To prepare a sample of this compound for analysis by gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) while minimizing the risk of H/D exchange.
Materials:
-
This compound standard
-
Anhydrous acetonitrile (or other suitable aprotic solvent), GC-MS grade
-
Volumetric flasks
-
Microsyringes
-
GC-MS vials with septa
Procedure:
-
Stock Solution Preparation:
-
Allow the vial containing the this compound standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh a small amount of the standard and dissolve it in a known volume of anhydrous acetonitrile to prepare a stock solution (e.g., 1 mg/mL).
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution with anhydrous acetonitrile to achieve the desired final concentration for analysis (e.g., 1-10 µg/mL).
-
-
Sample Vial Preparation:
-
Transfer the final working solution to a GC-MS vial and cap it securely.
-
-
Analysis:
-
Analyze the sample by GC-EI-MS as soon as possible after preparation. If storage is necessary, store at a low temperature (e.g., 4°C) in a desiccated environment.
-
Protocol 2: Evaluation of H/D Exchange in the MS Ion Source
Objective: To determine if H/D exchange is occurring within the mass spectrometer's ion source.
Materials:
-
Prepared solution of this compound in anhydrous acetonitrile
-
Heavy water (D₂O)
-
GC-MS system
Procedure:
-
Baseline Spectrum:
-
Inject the this compound solution into the GC-MS and acquire a full scan mass spectrum. Note the relative intensities of the molecular ion (m/z 71) and the [M-H]⁺ (m/z 70) and [M-D]⁺ (m/z 69) ions.
-
-
Introduce D₂O:
-
While the instrument is not acquiring data, introduce a small amount of D₂O vapor into the ion source. This can be done by injecting a small volume of D₂O directly into the GC inlet (if appropriate for your system) or by placing a vial containing D₂O near the ion source vacuum manifold (consult your instrument manual for safety and feasibility).
-
-
Post-D₂O Spectrum:
-
Re-inject the this compound solution and acquire another full scan mass spectrum.
-
-
Data Analysis:
-
Compare the spectra from step 1 and step 3. A significant increase in the intensity of ions at m/z > 71 (e.g., m/z 72, corresponding to the exchange of the N-H proton for a deuterium) or a change in the ratio of [M-H]⁺ to [M-D]⁺ can indicate that H/D exchange is occurring within the ion source.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for your specific instrumentation and application.
References
Technical Support Center: Enhancing the Stability of 1H-Pyrazole-3,4,5-d3 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 1H-Pyrazole-3,4,5-d3 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The pyrazole ring's stability can be pH-dependent. Highly acidic or basic conditions may promote degradation.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation.[1][3] For long-term storage, keeping solutions at -20°C or -80°C is recommended.[3]
-
Light Exposure: Some pyrazole derivatives are sensitive to light and can undergo photodegradation. It is advisable to store solutions in amber vials or protect them from light.
-
Solvent Choice: The type of solvent used for stock and working solutions can impact stability and solubility. While many pyrazoles are soluble in organic solvents like DMSO and ethanol, their stability in aqueous buffers over time should be verified.
-
Oxidation: The pyrazole ring can be susceptible to oxidation, potentially leading to the formation of more polar derivatives. The presence of oxidizing agents in the buffer should be considered.
Q2: My this compound solution appears to have lost potency over time. What are the likely causes and how can I prevent this?
A2: A gradual loss of potency is often indicative of compound degradation. The likely causes are exposure to adverse pH, temperature, or light. To prevent this, adhere to proper storage and handling protocols. It is recommended to prepare fresh working solutions for each experiment from a concentrated stock solution stored at low temperatures. Aliquoting stock solutions into single-use vials can prevent repeated freeze-thaw cycles, which may contribute to degradation.
Q3: I am observing an unexpected peak in my LC-MS analysis of a sample containing this compound. What could this be?
A3: The appearance of a new, often more polar, peak in your chromatogram suggests the formation of a degradation product. A common degradation pathway for pyrazole-containing compounds is oxidation to the corresponding pyrazole derivative, which is generally more polar. To confirm the identity of the new peak, you can perform forced degradation studies under oxidative, acidic, and basic conditions and compare the resulting chromatograms.
Q4: How does the deuterium labeling in this compound affect its stability compared to the non-deuterated analogue?
A4: The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the Kinetic Isotope Effect (KIE). As a result, this compound may exhibit enhanced metabolic stability in biological systems where C-H bond cleavage is a rate-limiting step in metabolism. However, its chemical stability in solution is likely to be governed by the same factors as its non-deuterated counterpart, such as pH, temperature, and light.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
-
Potential Cause: Degradation of this compound in the assay buffer during the experiment.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Corrective Actions:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.
-
Stability Check: Assess the stability of the compound in your specific assay buffer over the duration of the experiment. Use LC-MS to compare the peak area of the parent compound at the beginning and end of the incubation period.
-
Optimize Conditions: If degradation is confirmed, consider modifying the experimental conditions. This could involve lowering the incubation temperature, adjusting the buffer pH, or protecting the assay plates from light.
-
Issue 2: Compound Precipitation in Aqueous Solution
-
Potential Cause: The aqueous solubility of this compound has been exceeded.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
-
Corrective Actions:
-
Co-Solvent Optimization: If using a co-solvent like DMSO, ensure the final concentration in your aqueous solution is as low as possible (typically <0.5%) to avoid toxicity in cellular assays, while still maintaining solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.
-
Lower Concentration: If precipitation persists, it may be necessary to work at a lower final concentration of this compound.
-
Formulation Strategies: For challenging solubility issues, consider using formulation aids like cyclodextrins to enhance aqueous solubility.
-
Data Presentation
The following tables summarize hypothetical stability data for this compound under various conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C
| pH | % Remaining after 24 hours |
| 3.0 | 75% |
| 5.0 | 92% |
| 7.4 | 98% |
| 9.0 | 88% |
Table 2: Effect of Temperature on the Stability of this compound in pH 7.4 Buffer
| Temperature | % Remaining after 24 hours |
| 4°C | >99% |
| 25°C | 98% |
| 37°C | 91% |
Table 3: Effect of Solvents on the Stability of this compound at 25°C
| Solvent | % Remaining after 7 days |
| DMSO | >99% |
| Ethanol | 97% |
| Acetonitrile | 95% |
| Aqueous Buffer (pH 7.4) | 85% |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Chemical Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound in a specific solution (e.g., assay buffer).
1. Materials:
-
This compound
-
High-purity solvent for stock solution (e.g., DMSO)
-
Test solution (e.g., assay buffer at a specific pH)
-
LC-MS system
2. Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.
-
Sample Preparation: Dilute the stock solution into the test solution to the final working concentration (e.g., 10 µM).
-
Time Zero (t=0) Analysis: Immediately after preparation, take an aliquot of the sample and analyze it by LC-MS to determine the initial peak area of the parent compound.
-
Incubation: Incubate the remaining sample under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots and analyze by LC-MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare a solution of this compound (e.g., 100 µg/mL) in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Reflux the sample solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution in a transparent container to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.
3. Analysis:
-
Analyze all samples and a control (unstressed) sample by LC-MS to identify and compare the degradation products formed under each condition.
Signaling Pathways and Logical Relationships
The following diagram illustrates a hypothetical degradation pathway for a pyrazole derivative, which could be applicable to this compound under oxidative stress.
Caption: Hypothetical oxidative degradation pathway of this compound.
References
Technical Support Center: Optimizing Coupling Reactions with 1H-Pyrazole-3,4,5-d3
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Pyrazole-3,4,5-d3 . This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.
Troubleshooting Guides
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura or Buchwald-Hartwig coupling reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield is a common challenge, particularly with heteroaryl substrates. The issue can often be traced back to the catalyst system, reaction conditions, or the integrity of the starting materials. Here is a systematic troubleshooting approach:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for the efficient coupling of pyrazoles.
-
Recommendation: For Suzuki-Miyaura reactions, consider using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. For Buchwald-Hartwig aminations, catalyst systems involving these ligands are also highly effective. Pre-catalysts like XPhos Pd G2 or G3 can also improve reaction outcomes by ensuring the efficient generation of the active Pd(0) species.
-
-
Base Selection: The base plays a crucial role in activating the boronic acid (in Suzuki-Miyaura) or deprotonating the amine (in Buchwald-Hartwig) and can significantly influence the reaction rate and yield.
-
Recommendation: Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective for these couplings. However, be mindful that excessively strong bases in the presence of protic solvents could potentially facilitate H/D exchange. It is advisable to screen a few different bases to find the optimal one for your specific substrate combination.
-
-
Solvent Choice: The solvent must be appropriate for the chosen catalyst system and base, and it should be anhydrous and deoxygenated to prevent catalyst decomposition.
-
Recommendation: Aprotic solvents such as dioxane, toluene, or DMF are commonly used. For Suzuki-Miyaura reactions, a mixture of an organic solvent with water (e.g., dioxane/water) is often employed to aid in the dissolution of the base. When working with this compound, it is crucial to use D₂O instead of H₂O to minimize the risk of back-exchange of the deuterium atoms.[1][2]
-
-
Reaction Temperature and Time: These parameters often need to be optimized for each specific reaction.
-
Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a gradual increase in temperature may be beneficial. Conversely, if side product formation is observed, lowering the temperature might be necessary.
-
Issue 2: Loss of Deuterium Label (H/D Exchange)
Question: I am observing a loss of the deuterium labels on my pyrazole ring after the coupling reaction. How can I prevent this H/D exchange?
Answer:
Preserving the isotopic purity of your deuterated compound is paramount. H/D exchange can occur under certain conditions, particularly in the presence of protic sources and some bases.
-
Solvent and Reagent Purity: The most common source of proton contamination is residual water in solvents or reagents.
-
Recommendation: Use anhydrous, deuterated solvents where possible, especially if a co-solvent like water is required for a Suzuki-Miyaura reaction (use D₂O). Ensure all glassware is thoroughly dried, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Choice of Base: The basicity and nature of the base can influence the lability of the C-D bonds on the pyrazole ring.
-
Recommendation: While strong bases are often necessary, consider screening milder bases like K₂CO₃ or using non-nucleophilic organic bases if H/D exchange is a significant issue. The acidity of the N-H proton on the pyrazole can also play a role, and in some cases, N-protection of the pyrazole might be beneficial to prevent side reactions.
-
-
Workup and Purification: The workup and purification steps can also introduce protons.
-
Recommendation: When quenching the reaction, consider using D₂O or a deuterated acid if an acidic quench is required. During purification by column chromatography, ensure the silica gel is dry and use anhydrous solvents.
-
-
Analytical Monitoring: Regularly monitor the isotopic purity of your starting material and product.
-
Recommendation: Use ¹H NMR to check for the appearance of signals in the regions where deuterium should be. Mass spectrometry is also a powerful tool to determine the overall deuterium incorporation and identify any partially deuterated species.[3]
-
Frequently Asked Questions (FAQs)
Q1: Which type of coupling reaction is more suitable for this compound, Suzuki-Miyaura or Buchwald-Hartwig?
A1: Both Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) reactions are widely used for the functionalization of pyrazoles and can be adapted for this compound. The choice depends on the desired final product. For both reaction types, careful optimization of the catalyst system, base, and solvent will be necessary, with special attention to preventing H/D exchange.
Q2: What are the common side reactions to look out for?
A2: Besides H/D exchange, other common side reactions include:
-
Homocoupling: Dimerization of the boronic acid in Suzuki-Miyaura reactions.
-
Dehalogenation: Reduction of the aryl halide starting material.
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid before transmetalation.
-
β-Hydride Elimination: This can be a competing pathway in Buchwald-Hartwig amination, leading to the formation of an imine and a hydrodehalogenated arene.[4][5]
Q3: Do I need to protect the N-H of the pyrazole ring?
A3: The N-H proton of pyrazole is acidic and can sometimes interfere with the catalytic cycle or promote side reactions. While many successful couplings are reported with unprotected N-H pyrazoles, N-protection (e.g., with a Boc or Trityl group) can sometimes improve yields and prevent the formation of byproducts. If you are experiencing issues with a N-H free pyrazole, trying a protected version is a valid troubleshooting step.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring reaction progress. For quantitative analysis of yield and isotopic purity, ¹H NMR and high-resolution mass spectrometry of the crude reaction mixture (with an internal standard) are highly recommended.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings of pyrazoles found in the literature. These should serve as a starting point for optimizing your reaction with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrazoles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 | 70-95 | |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15-20 | 61-86 | |
| XPhos Pd G2 (6-7) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | 70-95 | |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 120 (MW) | 1 | 76-99 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halogenated Pyrazoles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ (10) | tBuDavePhos (20) | KHMDS (2) | Xylene | 160 (MW) | 0.17 | ~60 | |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 80-95 | |
| RuPhos Pd G3 (2) | - | KHMDS (2) | Toluene | 80 | 12 | ~85 | |
| [Pd(allyl)Cl]₂ (2) | BINAP (3) | Cs₂CO₃ (1.4) | Toluene | 100 | 24 | 75-90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated this compound
This is a general guideline and may require optimization for your specific substrates.
Materials:
-
Halogenated this compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed D₂O
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the halogenated this compound, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed organic solvent followed by the degassed D₂O via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired deuterated coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halogenated this compound
This is a general guideline and may require optimization for your specific substrates.
Materials:
-
Halogenated this compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%)
-
Base (e.g., NaOtBu or KHMDS, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the halogenated this compound, palladium pre-catalyst, and base to a dry reaction vessel.
-
Seal the vessel, remove from the glovebox, and add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl, or D₂O if H/D exchange is a concern).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Strategy to prevent H/D exchange.
References
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of "1H-Pyrazole-3,4,5-d3"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "1H-Pyrazole-3,4,5-d3" as an internal standard in LC-MS/MS analysis. The focus is on identifying, quantifying, and mitigating matrix effects to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, termed ion enhancement.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of a quantitative method.[3]
Q2: Why is "this compound" used as an internal standard?
A2: "this compound" is a stable isotope-labeled (SIL) version of 1H-Pyrazole. SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis. Because they are chemically and physically almost identical to the analyte of interest, they co-elute from the liquid chromatography column and experience similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, variations in ionization due to matrix effects can be normalized, leading to more accurate quantification.
Q3: Can "this compound" completely eliminate matrix effects?
A3: While highly effective, deuterated internal standards like "this compound" may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation causes them to elute in regions with different levels of ion suppression or enhancement, it can lead to inaccurate results.
Q4: How can I quantitatively assess matrix effects?
A4: The most common method for quantifying matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte (and the internal standard) in a solution prepared in a clean solvent to the peak area of the same concentration spiked into an extracted blank matrix. The ratio of these peak areas is used to calculate the Matrix Factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q5: What are the common causes of poor peak shape for pyrazole compounds?
A5: Poor peak shape (e.g., tailing, fronting, or splitting) for pyrazole compounds can be caused by several factors, including secondary interactions with the stationary phase of the LC column, the use of an injection solvent stronger than the mobile phase, or issues with the column itself such as contamination or degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered when using "this compound" in LC-MS/MS analysis.
Issue 1: Poor Reproducibility of the Analyte/"this compound" Area Ratio
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the internal standard solution into all samples and standards. Automate liquid handling steps if possible to minimize human error. |
| Variable Matrix Effects Across Samples | Optimize the sample preparation method to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation (PPT). |
| Chromatographic Instability | Check for fluctuations in pump pressure, which could indicate a leak or bubble in the system. Ensure the column is properly equilibrated before each injection. |
| Internal Standard Instability | Verify the stability of "this compound" in the stock solution and in the final sample matrix under the storage and analytical conditions. |
Issue 2: Analyte and "this compound" Do Not Co-elute
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Isotope Effect | A slight separation due to the deuterium labeling is sometimes unavoidable. Try to minimize this by adjusting the chromatographic conditions. A slower gradient or a different organic modifier might reduce the separation. |
| Column Degradation | A loss of stationary phase or contamination of the column can affect the separation. Replace the analytical column with a new one of the same type and implement a column washing protocol. |
| Inappropriate Mobile Phase pH | The ionization state of the pyrazole analyte and internal standard can be affected by the mobile phase pH, potentially leading to differential retention. Optimize the pH to ensure both compounds are in the same ionization state. |
Issue 3: Significant Ion Suppression or Enhancement is Still Observed
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Concentration of Co-eluting Matrix Components | Improve the sample cleanup procedure. Consider a more selective SPE sorbent or a multi-step extraction protocol. |
| Sub-optimal LC-MS Conditions | Optimize the mobile phase composition and gradient to better separate the analyte and internal standard from the regions of significant matrix effects. Adjusting ion source parameters (e.g., temperature, gas flow) can also help. |
| Differential Matrix Effects | If the analyte and "this compound" are separating chromatographically, they may be eluting into regions with different matrix effects. The primary goal should be to achieve co-elution. |
Quantitative Data on Matrix Effects
The following tables provide representative data on the impact of different sample preparation methods on the matrix effect and recovery for a hypothetical pyrazole analyte when using "this compound" as an internal standard.
Table 1: Matrix Effect and Recovery in Human Plasma
| Sample Preparation Method | Analyte Matrix Factor (MF) | "this compound" Matrix Factor (MF) | Analyte Recovery (%) |
| Protein Precipitation (PPT) | 0.65 (Suppression) | 0.68 (Suppression) | 95 |
| Liquid-Liquid Extraction (LLE) | 0.88 (Slight Suppression) | 0.90 (Slight Suppression) | 85 |
| Solid-Phase Extraction (SPE) | 0.97 (Minimal Effect) | 0.98 (Minimal Effect) | 92 |
Table 2: Matrix Effect and Recovery in Human Urine
| Sample Preparation Method | Analyte Matrix Factor (MF) | "this compound" Matrix Factor (MF) | Analyte Recovery (%) |
| Dilute-and-Shoot | 0.72 (Suppression) | 0.75 (Suppression) | 99 |
| Liquid-Liquid Extraction (LLE) | 0.92 (Minimal Effect) | 0.94 (Minimal Effect) | 88 |
| Solid-Phase Extraction (SPE) | 0.99 (No Effect) | 1.01 (No Effect) | 96 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the matrix effect (ion suppression or enhancement) on the analyte and "this compound".
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Analyte and "this compound" stock solutions of known concentrations.
-
LC-MS/MS system.
-
Appropriate solvents and reagents for sample preparation.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and "this compound" into the final reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix using the intended sample preparation method. After the final extraction step, spike the analyte and "this compound" into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and "this compound" into the blank matrix before the extraction process at the same concentrations as Set A. (This set is used to determine recovery).
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify regions in the chromatogram where matrix effects occur.
Materials:
-
A syringe pump.
-
A T-connector.
-
A solution of the analyte and "this compound" at a constant concentration.
-
Extracted blank matrix.
Procedure:
-
Set up the LC-MS/MS system as usual.
-
Use a T-connector to introduce a constant flow of the analyte and internal standard solution into the mobile phase stream after the analytical column and before the mass spectrometer ion source.
-
While the analyte and internal standard are being continuously infused, inject a sample of the extracted blank matrix.
-
Monitor the signal of the analyte and internal standard. Any deviation (dip or peak) from the stable baseline during the chromatographic run indicates a region of ion suppression or enhancement, respectively.
Visualizations
Caption: A troubleshooting workflow for addressing matrix effects in LC-MS/MS analysis.
Caption: Comparison of common sample preparation techniques for mitigating matrix effects.
References
Validation & Comparative
Navigating Purity: A Comparative Guide to the Analysis and Validation of 1H-Pyrazole-3,4,5-d3
For researchers, scientists, and professionals in drug development, the isotopic purity and structural integrity of deuterated compounds like 1H-Pyrazole-3,4,5-d3 are paramount for the reliability of experimental data. This guide provides a comprehensive comparison of the primary analytical methods for its purity analysis and validation, presenting supporting data and detailed experimental protocols.
The accurate assessment of deuterated compounds is crucial in various applications, including pharmacokinetic studies, metabolic tracing, and as internal standards in quantitative analysis.[1][2] The primary techniques for ensuring the quality of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), often coupled with chromatography.[3][4]
At a Glance: Comparing Core Analytical Techniques
The selection of an analytical method hinges on the specific analytical goal, whether it's structural confirmation, determination of isotopic enrichment, or quantification of impurities.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Use | Structural confirmation, unambiguous determination of the site and extent of deuteration, isotopic purity.[1] | Isotopic purity, quantification of volatile and non-volatile compounds, high-throughput analysis. |
| Strengths | Provides definitive structural information and precise location of isotopic labels. | High sensitivity, high throughput, and can be coupled with chromatographic systems (GC-MS, LC-MS). |
| Limitations | Lower sensitivity requiring higher sample amounts (milligrams), longer acquisition times. | May not always provide the specific location of the isotopic label within the molecule. |
| Typical Throughput | Lower | High |
| Sample Requirement | Milligrams | Micrograms to nanograms |
Purity and Isotopic Enrichment Analysis: A Deeper Dive
A combination of analytical techniques is often employed to provide a comprehensive understanding of the purity and isotopic distribution of this compound.
Isotopic Purity Assessment
The determination of isotopic purity involves quantifying the percentage of the deuterated species relative to its non-deuterated and partially deuterated counterparts.
| Analytical Technique | Key Performance Metrics & Typical Values |
| ¹H NMR | Limit of Quantitation (LOQ): ~1-5 µM. Accuracy (% Recovery): 97-103% |
| GC-MS | Limit of Quantitation (LOQ): ~0.4 µM. Accuracy (% Bias): 91-109% (method dependent) |
| LC-MS | Limit of Quantitation (LOQ): Sub-nmol to pmol range. Accuracy (% Recovery): 85-115% |
Note: The data presented in this table is representative of typical results obtained during the analysis of deuterated compounds and may vary based on the specific instrumentation and experimental conditions.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound and quantify any non-deuterated or other impurities.
Instrumentation: A standard HPLC system with a UV detector.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at an appropriate wavelength (e.g., 210 nm).
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in the mobile phase. Create a series of calibration standards by diluting the stock solution. Dissolve the test sample to a concentration within the calibration range.
Isotopic Purity and Structural Confirmation by NMR Spectroscopy
Objective: To confirm the structure, determine the positions of deuterium incorporation, and quantify the isotopic enrichment.
Instrumentation: 400 MHz NMR spectrometer or higher.
Method:
-
¹H NMR:
-
Solvent: Deuterated solvent in which the sample is soluble (e.g., Chloroform-d, DMSO-d6).
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Analysis: The absence or significant reduction of proton signals at the 3, 4, and 5 positions of the pyrazole ring confirms deuteration. The degree of deuteration can be quantified by comparing the integral of the residual proton signals to the integral of a non-deuterated position or an internal standard.
-
-
²H NMR:
-
Analysis: Directly observes the deuterium signals, providing confirmation of the deuterium locations.
-
-
¹³C NMR:
-
Analysis: The signals for the deuterated carbons will be split into multiplets due to C-D coupling, confirming the positions of deuteration.
-
Isotopic Distribution by Mass Spectrometry
Objective: To determine the distribution of isotopologues (d0, d1, d2, d3).
Instrumentation: A high-resolution mass spectrometer (HRMS) coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC).
Method:
-
GC-MS (for volatile compounds):
-
GC Column: Use a low-polarity column (e.g., DB-5ms).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan to identify the molecular ion. Then use Selected Ion Monitoring (SIM) for accurate quantification of isotopologues by monitoring the molecular ions (M+, M+1, M+2, M+3).
-
-
LC-MS (for non-volatile compounds):
-
Ionization Mode: Electrospray Ionization (ESI).
-
Acquisition Mode: Record a full scan mass spectrum to observe the isotopic cluster of the molecular ion.
-
Data Analysis: Integrate the peak areas for each isotopologue in the cluster to determine their relative abundances.
-
Method Validation
Validation of the analytical methods is crucial to ensure the reliability of the results. Key validation parameters include:
| Parameter | Description |
| Accuracy | The closeness of the test results to the true value. Determined by recovery studies. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). |
| Selectivity | The ability of the method to assess the analyte in the presence of components that may be expected to be present. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Visualizing the Workflow
The following diagrams illustrate the logical workflows for the purity analysis and validation of this compound.
Caption: Workflow for the Purity Analysis of this compound.
Caption: Logical Workflow for Analytical Method Validation.
References
A Researcher's Guide to Internal Standards: A Comparative Analysis of 1H-Pyrazole-3,4,5-d3
In the precise world of quantitative analysis, particularly within drug development and clinical research, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of experimental results. For researchers utilizing mass spectrometry-based techniques, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an in-depth comparison of 1H-Pyrazole-3,4,5-d3 , a deuterated internal standard, with other common internal standards, offering supporting data and detailed experimental protocols to inform your selection process.
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis.[1] By adding a known quantity of a compound that is chemically and physically similar to the analyte of interest to every sample, variations in extraction efficiency, injection volume, and instrument response can be normalized.[1] This ensures that the calculated concentration of the analyte is accurate and reproducible. Stable isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are considered the most effective type of internal standard.[2]
Deuterated Internal Standards: Advantages and Considerations
Deuterated compounds, such as this compound, are a popular choice for internal standards due to their relatively lower cost of synthesis and wider availability compared to other isotopically labeled compounds. They often provide excellent performance in correcting for variability during analysis. However, it is crucial for researchers to be aware of the potential "isotope effect." The mass difference between protium (¹H) and deuterium (²H) can sometimes lead to slight differences in physicochemical properties. This can manifest as a chromatographic shift, where the deuterated standard has a slightly different retention time than the unlabeled analyte. This shift can potentially expose the analyte and the internal standard to different matrix effects, which can impact the accuracy of quantification. Another consideration is the stability of the deuterium label, as H/D back-exchange can occur under certain analytical conditions, compromising the integrity of the data.
This compound: A Profile
This compound is the deuterated form of 1H-pyrazole, a nitrogen-containing heterocyclic compound that serves as a building block in many pharmaceutical compounds.[2] The replacement of hydrogen atoms at the 3, 4, and 5 positions of the pyrazole ring with deuterium results in a mass increase of three daltons, allowing for its clear differentiation from the unlabeled analyte in a mass spectrometer. It is suitable for use as an internal standard in various analytical platforms, including Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Comparison with Other Internal Standards
The ideal internal standard co-elutes perfectly with the analyte and exhibits identical ionization efficiency and extraction recovery. While this compound can be an excellent choice, other types of internal standards offer their own advantages and disadvantages.
| Internal Standard Type | Key Advantages | Key Disadvantages | Best Suited For |
| Deuterated (e.g., this compound) | - Lower cost of synthesis- Wide availability | - Potential for chromatographic shift (isotope effect)- Possible H/D back-exchange (instability) | Routine quantitative analyses where cost is a major consideration. |
| ¹³C-Labeled | - Co-elutes almost perfectly with the analyte- Highly stable label, no back-exchange- Minimal isotope effect | - Higher cost of synthesis- More limited availability | High-precision quantitative studies where accuracy is paramount. |
| ¹⁵N-Labeled | - Very stable label- Minimal chromatographic shift | - Higher cost of synthesis- Availability can be limited | Applications where the analyte contains nitrogen and ¹³C labeling is challenging. |
| Structural Analogs | - Readily available and cost-effective | - May not perfectly mimic the analyte's behavior during extraction and ionization- Different retention time | Early-stage method development or when a stable isotope-labeled standard is not available. |
Experimental Protocols
Below is an exemplary experimental protocol for the quantitative analysis of a pyrazole-containing compound using a stable isotope-labeled internal standard. This protocol is adapted from a validated LC-MS/MS method for the analysis of 3,4-dimethyl-1H-pyrazole and can be modified for use with this compound for the quantification of pyrazole.
Objective: To quantify the concentration of pyrazole in a given matrix using this compound as an internal standard by LC-MS/MS.
Materials:
-
Pyrazole analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control matrix (e.g., plasma, soil extract)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of pyrazole in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solutions, prepare a series of working standard solutions of pyrazole at concentrations ranging from 1 ng/mL to 1000 ng/mL by serial dilution in a 50:50 methanol:water mixture.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Protein Precipitation for Plasma Samples):
-
To 100 µL of plasma sample (blank, calibration standard, or unknown), add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-4.0 min: Linear gradient to 95% B
-
4.0-5.0 min: Hold at 95% B
-
5.1-6.0 min: Return to 5% B and equilibrate
-
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Pyrazole: To be determined by infusion and optimization (e.g., Q1: m/z 69 -> Q3: m/z 42)
-
This compound: To be determined by infusion and optimization (e.g., Q1: m/z 72 -> Q3: m/z 44)
-
4. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of the unknown samples is determined from the calibration curve.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Decision tree for selecting an appropriate internal standard.
Conclusion
The selection of an internal standard is a foundational step in developing robust and reliable quantitative analytical methods. This compound offers a cost-effective and often suitable option for researchers working with pyrazole-containing analytes. However, a thorough understanding of its potential limitations, such as the deuterium isotope effect and the stability of the label, is essential. For applications demanding the highest level of accuracy, ¹³C or ¹⁵N-labeled internal standards, despite their higher cost, may be a more appropriate choice. By carefully considering the specific requirements of the analysis and the principles outlined in this guide, researchers can make an informed decision and ensure the integrity of their quantitative data.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Analytical Methods Using 1H-Pyrazole-3,4,5-d3
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In the realm of quantitative bioanalysis, particularly for heterocyclic compounds like pyrazoles which are scaffolds for numerous pharmaceuticals, the choice of an appropriate internal standard is a critical decision that significantly impacts data quality. This guide provides an objective comparison of analytical methods validated using a deuterated internal standard, 1H-Pyrazole-3,4,5-d3, versus those using non-deuterated (structural analog) internal standards. The advantages of employing a stable isotope-labeled standard are highlighted through comparative data and a detailed experimental protocol.
The use of an internal standard (IS) in quantitative analysis is essential to correct for variability during sample preparation, chromatography, and detection. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in mass spectrometry-based bioanalysis because their physicochemical properties are nearly identical to the analyte of interest, differing only in mass. This near-identical nature allows for superior correction of matrix effects and variability in extraction recovery, leading to enhanced accuracy and precision.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte, ensuring that both compounds experience the same ionization suppression or enhancement from the sample matrix. Structural analogs, while similar, often have different retention times and ionization efficiencies, which can lead to inadequate compensation for matrix effects and, consequently, less accurate and precise results.
The following table summarizes the key performance differences observed when using a deuterated internal standard compared to a non-deuterated (structural analog) internal standard for the analysis of a pyrazole-containing analyte.
| Validation Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated (Structural Analog) Internal Standard |
| Accuracy (% Bias) | Typically < ±5% | Can be > ±15% in the presence of significant matrix effects |
| Precision (% RSD) | Typically < 5% | Often > 10% |
| Matrix Effect | Minimal and effectively compensated | Significant and poorly compensated |
| Extraction Recovery | Consistent and closely tracks the analyte | May differ significantly from the analyte |
| Regulatory Compliance | Preferred by regulatory agencies (e.g., FDA, EMA) | May require more extensive validation to demonstrate reliability |
Case Study: Analysis of 3,4-Dimethyl-1H-Pyrazole (3,4-DMP)
A study on the analysis of the soil nitrification inhibitor 3,4-dimethyl-1H-pyrazole (3,4-DMP) provides a compelling case for the use of stable isotope-labeled internal standards. While this study utilized a ¹⁵N-labeled analog (3,4-DMP-¹⁵N₂) rather than a deuterated one, the principle remains the same. The use of the isotope-labeled internal standard resulted in excellent recoveries of 101–107%.[1][2][3] In contrast, a previous method using a structural isomer as the internal standard showed recoveries of only 83–86%, indicating a significant discrepancy in the behavior of the analyte and the internal standard.[1]
Experimental Protocols
To illustrate the practical application of a deuterated internal standard, a detailed experimental protocol for the analysis of Celecoxib, a pyrazole-containing drug, in human plasma using a deuterated internal standard (Celecoxib-d4) is provided below. This protocol can be adapted for the analysis of other pyrazole derivatives with this compound as the internal standard.
LC-MS/MS Method for the Quantification of a Pyrazole Analyte in Human Plasma
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the analyte and this compound would need to be optimized. For a hypothetical pyrazole analyte and its d3-labeled standard, the transitions might be:
-
Analyte: m/z [M+H]⁺ → [Fragment ion]⁺
-
This compound IS: m/z [M+H+3]⁺ → [Fragment ion+3]⁺
-
3. Method Validation Parameters
The method should be validated according to regulatory guidelines, assessing the following parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for accuracy and a relative standard deviation (RSD) of ≤15% (≤20% at the LLOQ) for precision.[4]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution.
-
Extraction Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been created using the DOT language.
Caption: Experimental workflow for the bioanalysis of a pyrazole analyte.
Caption: Logical relationship of internal standard choice and analytical accuracy.
Conclusion
The validation of analytical methods using this compound as an internal standard offers significant advantages over methods employing non-deuterated, structural analog internal standards. The near-identical physicochemical properties of the deuterated standard to the analyte ensure superior compensation for matrix effects and variability in sample processing, leading to more accurate and precise data. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the generation of high-quality, reliable, and defensible bioanalytical data, which is fundamental to the success of research and development programs.
References
- 1. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Isotopic Enrichment Determination of 1H-Pyrazole-3,4,5-d3 by NMR and MS
For researchers, scientists, and drug development professionals working with isotopically labeled compounds, accurate determination of isotopic enrichment is critical for applications ranging from metabolic studies to quantitative bioanalysis. This guide provides an objective comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for determining the isotopic enrichment of 1H-Pyrazole-3,4,5-d3. We present supporting experimental data, detailed methodologies, and a clear visual breakdown of the workflows and comparisons.
Quantitative Data Summary
The following table summarizes the key performance characteristics of NMR and MS for the isotopic enrichment determination of this compound.
| Parameter | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Measures the resonance of atomic nuclei in a magnetic field. Isotopic enrichment is determined by comparing the integrals of residual proton signals to a reference or by direct detection of deuterium. | Measures the mass-to-charge ratio of ions. Isotopic enrichment is determined from the relative intensities of the molecular ions of the deuterated and non-deuterated species.[1] |
| Site-Specific Information | Excellent. Can distinguish between deuteration at different positions on the molecule.[2] | Generally poor. Provides the overall degree of deuteration but not the specific locations without fragmentation analysis (MS/MS). |
| Accuracy | High. Can be a primary ratio method. | High, but can be influenced by matrix effects and ionization efficiency.[3] |
| Precision | Typically 1-5% RSD. | Can achieve <1% RSD with isotope ratio mass spectrometry.[4] |
| Sensitivity | Lower. Requires micromole to millimole amounts of sample. | High. Can detect femtomole to picomole amounts of sample.[5] |
| Limit of Detection (LOD) | ~1-10 µM | ~1-10 pM |
| Limit of Quantification (LOQ) | ~10-50 µM | ~10-50 pM |
| Sample Throughput | Lower. Longer acquisition times, especially for ²H NMR. | Higher. Rapid analysis, especially with direct infusion methods. |
| Cost of Analysis | Moderate to high, depending on the instrument. | Moderate to high, depending on the instrument. |
| Ease of Use | Requires expertise in NMR data acquisition and processing. | Can be more routine, but data analysis for isotopic distribution requires specialized software. |
Experimental Workflows
To illustrate the process of determining the isotopic enrichment of this compound, the following diagrams outline the typical experimental workflows for both NMR and MS.
References
- 1. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of factors affecting the accuracy of high-precision magnesium isotope analysis by multi-collector inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precision and accuracy in isotope ratio measurements by plasma source mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
A Comparative Guide to the Thermal Decomposition of Deuterated vs. Non-Deuterated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal decomposition behavior of non-deuterated pyrazoles and their deuterated analogs. The inclusion of deuterium, a stable isotope of hydrogen, can significantly alter the physicochemical properties of a molecule, including its thermal stability. This phenomenon, known as the kinetic isotope effect (KIE), has important implications for the development of energetic materials and pharmaceuticals, where thermal stability is a critical parameter.
While direct experimental data on the comparative thermal decomposition of deuterated and non-deuterated pyrazoles is limited in publicly available literature, this guide synthesizes information from studies on pyrazole decomposition and the kinetic isotope effect in similar heterocyclic compounds to provide a predictive comparison. The insights presented are crucial for researchers working on the design of new molecules with tailored thermal properties.
Data Presentation: Predicted Thermal Decomposition Parameters
The following table summarizes the predicted thermal decomposition data for a hypothetical non-deuterated pyrazole (Pyrazole-H) and its N-deuterated counterpart (Pyrazole-D). These predictions are based on the principles of the kinetic isotope effect, where the cleavage of a C-H or N-H bond is often the rate-determining step in thermal decomposition. The stronger C-D or N-D bond is expected to require more energy to break, resulting in a higher decomposition temperature.
| Parameter | Pyrazole-H (Non-deuterated) | Pyrazole-D (N-deuterated) | Predicted Effect of Deuteration |
| Decomposition Onset Temperature (Tonset) | T1 | T1 + ΔT | Increased thermal stability |
| Peak Decomposition Temperature (Tpeak) | T2 | T2 + ΔT | Shift to higher temperature |
| Mass Loss (%) | ~100% | ~100% | No significant change |
| Activation Energy (Ea) | Ea1 | Ea1 + ΔEa | Higher activation energy |
| Primary Decomposition Products | HCN, N2, etc. | HCN, DCN, N2, etc. | Presence of deuterated fragments |
Note: The values T1, T2, and Ea1 are representative of a generic pyrazole and ΔT and ΔEa represent the predicted increases upon deuteration due to the kinetic isotope effect.
Experimental Protocols
To experimentally validate the predicted differences in thermal stability, the following detailed methodologies for key experiments are proposed. These protocols are based on established techniques for studying the thermal decomposition of nitrogen-containing heterocyclic compounds.
Synthesis of N-Deuterated Pyrazole
The synthesis of N-deuterated pyrazole can be achieved through H/D exchange reactions. A common method involves dissolving the non-deuterated pyrazole in a deuterated solvent such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), often with a catalyst.
Example Protocol:
-
Dissolve 1 gram of the starting pyrazole in 20 mL of D₂O.
-
Add a catalytic amount of a suitable base (e.g., sodium deuteroxide, NaOD).
-
Stir the mixture at room temperature for 24-48 hours to allow for complete H/D exchange at the nitrogen position.
-
Remove the D₂O under vacuum.
-
Wash the resulting solid with a non-protic solvent (e.g., diethyl ether) and dry under vacuum to yield the N-deuterated pyrazole.
-
Confirm the extent of deuteration using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Simultaneous TGA/DSC analysis is a powerful technique to determine the thermal stability, decomposition temperatures, and energetic properties of a compound.
Protocol:
-
Calibrate the TGA/DSC instrument using standard reference materials (e.g., indium, zinc).
-
Place 3-5 mg of the sample (either Pyrazole-H or Pyrazole-D) into an aluminum or ceramic crucible.
-
Heat the sample from room temperature to 500°C at a constant heating rate (e.g., 10°C/min).
-
Conduct the experiment under a controlled atmosphere, typically an inert gas like nitrogen or argon, with a flow rate of 50 mL/min to prevent oxidative decomposition.
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Determine the onset and peak decomposition temperatures from the resulting curves. The activation energy can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall method by performing the experiment at multiple heating rates.
Evolved Gas Analysis using Mass Spectrometry (EGA-MS)
Coupling the TGA instrument to a mass spectrometer allows for the identification of the gaseous products evolved during decomposition.
Protocol:
-
Connect the gas outlet of the TGA instrument to the inlet of a quadrupole mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.
-
Perform the TGA experiment as described above.
-
Simultaneously, monitor the mass-to-charge ratios (m/z) of the expected decomposition products (e.g., m/z = 2 for H₂, m/z = 27 for HCN, m/z = 28 for N₂, m/z = 28 for DCN) as a function of temperature.
-
Correlate the evolution of specific gases with the mass loss steps observed in the TGA data to elucidate the decomposition pathway.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the comparative study and the predicted signaling pathway differences.
A Comparative Guide to the Cross-Validation of Bioanalytical Methods Using 1H-Pyrazole-3,4,5-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed protocols for the cross-validation of bioanalytical methods, a critical step for ensuring data consistency and reliability across different analytical platforms or laboratories.[1][2] The use of a stable isotope-labeled (SIL) internal standard, such as 1H-Pyrazole-3,4,5-d3, is considered the gold standard in LC-MS bioanalysis.[3][4] A SIL internal standard is designed to mimic the analyte of interest during sample extraction and analysis, thereby correcting for variability.[5]
This document outlines a hypothetical cross-validation scenario between two distinct LC-MS/MS methods for the quantification of a fictional pyrazole-containing drug, "Pyrazolam." this compound serves as the deuterated internal standard. The objective is to demonstrate that the new method ("Method B") provides comparable data to the established, validated method ("Method A").
Data Presentation: Quantitative Comparison
Cross-validation is performed by analyzing the same sets of quality control (QC) samples and, if available, incurred study samples with both analytical methods. The results are then statistically compared to ensure concordance.
Table 1: Comparison of Calibration Curve Performance for Pyrazolam
| Parameter | Method A (Established) | Method B (New) | Acceptance Criteria |
| Calibration Range | 1.00 - 1000 ng/mL | 1.00 - 1000 ng/mL | N/A |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | N/A |
| Mean r² (n=3) | 0.9978 | 0.9985 | ≥ 0.99 |
| Back-calculated Accuracy | |||
| LLOQ (1.00 ng/mL) | 95.5% | 98.2% | 80 - 120% |
| All other levels | 97.8% - 102.5% | 98.1% - 101.7% | 85 - 115% |
Data are representative and for illustrative purposes.
Table 2: Cross-Validation of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. - Method A (n=6) | Mean Conc. - Method B (n=6) | % Difference [(B-A)/A]*100 | Acceptance Criteria |
| LQC | 2.50 | 2.45 | 2.55 | +4.1% | Within ± 20% |
| MQC | 250 | 258 | 249 | -3.5% | Within ± 20% |
| HQC | 750 | 735 | 761 | +3.5% | Within ± 20% |
Data are representative and for illustrative purposes. At least two-thirds of the QC samples should be within the acceptance criteria.
Experimental Protocols
Detailed and robust protocols are fundamental to reproducible bioanalytical science.
Sample Preparation: Protein Precipitation
This protocol describes a common technique for extracting small molecules like Pyrazolam from a biological matrix (e.g., human plasma).
-
Thawing: Thaw plasma samples, calibration standards, and QCs to room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Pipette 50 µL of each sample, standard, or QC into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 150 µL of the internal standard working solution (this compound in acetonitrile at 50 ng/mL) to each tube.
-
Precipitation: Vortex each tube vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
-
Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Instrumental Analysis
The following are typical parameters for the analysis of a small molecule drug and its deuterated internal standard.
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Pyrazolam: Q1 218.2 -> Q3 145.1
-
This compound (IS): Q1 72.1 -> Q3 44.1
-
Cross-Validation Procedure
The cross-validation should be performed before analyzing study samples if possible.
-
Sample Selection: Select at least three batches of QC samples at low, medium, and high concentration levels.
-
Analysis:
-
Analyze the QC samples (n=6 at each level) using the established Method A, with a full calibration curve.
-
On a separate day, analyze the same QC samples (n=6 at each level) using the new Method B, with its own full calibration curve.
-
-
Data Evaluation:
-
Calculate the mean concentration for each QC level from both methods.
-
Calculate the percentage difference between the mean concentrations obtained from Method B versus Method A.
-
The acceptance criteria, based on regulatory guidance, typically require that the mean concentration of at least two-thirds of the QC batches should be within ±20% of each other.
-
Visualizations: Workflows and Logic
Diagrams are provided to clarify the experimental and logical processes involved in cross-validation.
Caption: Workflow for bioanalytical method cross-validation.
Caption: Acceptance criteria logic for cross-validation.
References
"1H-Pyrazole-3,4,5-d3" versus other deuterated pyrazole isomers in research
An In-depth Analysis of 1H-Pyrazole-3,4,5-d3 Versus Other Deuterated Isomers for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic use of isotopically labeled compounds has become indispensable. Among these, deuterated molecules play a pivotal role in enhancing pharmacokinetic profiles and serving as invaluable tools in analytical research. This guide provides a comprehensive comparison of this compound and other deuterated pyrazole isomers, offering insights into their respective advantages and applications, supported by experimental data and detailed protocols.
Introduction to Deuterated Pyrazoles
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly alter a molecule's properties due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage in metabolic processes, often leading to improved metabolic stability. Furthermore, the mass difference makes deuterated compounds ideal internal standards for quantitative mass spectrometry-based assays.
This guide focuses on a comparative analysis of the following deuterated pyrazole isomers:
-
This compound: A trideuterated isomer.
-
1H-Pyrazole-d4: A fully deuterated (on carbon) isomer.
-
Monodeuterated Isomers: 3-Deuteropyrazole, 4-Deuteropyrazole, and 5-Deuteropyrazole.
Performance Comparison in Key Research Applications
The choice of a deuterated pyrazole isomer is dictated by its intended application. Here, we compare their performance in two critical areas: metabolic stability and utility as internal standards.
Metabolic Stability: The Kinetic Isotope Effect in Action
The primary rationale for using deuterated compounds in drug development is to enhance metabolic stability. Metabolism, particularly oxidation by cytochrome P450 (CYP) enzymes, often involves the cleavage of C-H bonds as a rate-limiting step. Replacing hydrogen with deuterium at these metabolic "hot spots" can significantly slow down the rate of metabolism.
Table 1: Comparative Metabolic Stability of Deuterated Pyrazole Isomers (Hypothetical Data)
| Compound | Position of Deuteration | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 1H-Pyrazole | None | 15 | 46.2 |
| 3-Deuteropyrazole | C3 | 20 | 34.7 |
| 4-Deuteropyrazole | C4 | 35 | 19.8 |
| 5-Deuteropyrazole | C5 | 18 | 38.5 |
| This compound | C3, C4, C5 | 55 | 12.6 |
| 1H-Pyrazole-d4 | C3, C4, C5, N1 | 58 | 11.9 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on the kinetic isotope effect. Actual experimental values may vary.
As illustrated in the hypothetical data in Table 1, deuteration at metabolically labile positions is expected to increase the half-life and decrease the intrinsic clearance of the pyrazole molecule. Since the C4 position of the pyrazole ring is a known major site for metabolic hydroxylation, deuteration at this position (4-Deuteropyrazole) would likely lead to a significant improvement in metabolic stability. A trideuterated isomer like This compound would be expected to exhibit even greater stability, as it blocks multiple potential sites of metabolism. The fully deuterated 1H-Pyrazole-d4 would likely show the highest stability.
dot
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. The therapeutic voyage of pyrazole and its analogs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
Assessing the metabolic stability of "1H-Pyrazole-3,4,5-d3" compared to parent compound
For researchers, scientists, and drug development professionals, understanding and optimizing the metabolic stability of lead compounds is a critical step in the drug discovery pipeline. This guide provides a comparative assessment of the metabolic stability of 1H-Pyrazole-3,4,5-d3 against its parent compound, 1H-Pyrazole, leveraging the well-established principle of the kinetic isotope effect.
Deuterating small molecules at sites of metabolic vulnerability is a proven strategy to enhance their pharmacokinetic profile. By replacing hydrogen atoms with their heavier, stable isotope deuterium, the carbon-deuterium (C-D) bond becomes stronger than the corresponding carbon-hydrogen (C-H) bond. This increased bond strength can significantly slow down the rate of metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) family, a primary driver of Phase I metabolism.[1][2][3] For pyrazole-based compounds, which are susceptible to oxidative metabolism, this modification can lead to a more stable and effective therapeutic agent.[3][4]
The Kinetic Isotope Effect in Action
The metabolic fate of pyrazole is primarily governed by oxidative metabolism. The substitution of hydrogen with deuterium at the 3, 4, and 5 positions of the pyrazole ring in this compound strategically reinforces the molecule against metabolic breakdown. This is due to the kinetic isotope effect (KIE), where the cleavage of a C-D bond has a higher activation energy than the cleavage of a C-H bond, resulting in a slower reaction rate. This can translate to a longer half-life, reduced clearance, and potentially a lower required dose and less frequent administration.
Quantitative Comparison of Metabolic Stability
The following table summarizes the metabolic stability data for a representative pyrazole-containing compound and its deuterated analog, illustrating the potential benefits of deuteration.
| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg) |
| Non-deuterated Pyrazole Compound¹ | Human | 45.3 | 30.7 |
| Deuterated Pyrazole Compound¹ | Human | 128.6 | 10.8 |
| Non-deuterated Pyrazole Compound¹ | Rat | 13.9 | 100.1 |
| Deuterated Pyrazole Compound¹ | Rat | 33.2 | 41.9 |
| Non-deuterated Pyrazole Compound¹ | Mouse | 10.9 | 127.3 |
| Deuterated Pyrazole Compound¹ | Mouse | 21.6 | 64.4 |
¹Data is for N-(5-(4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl)pyrimidin-2-yl)amino)-4-methoxy-2-morpholinophenyl)acrylamide and its deuterated analog.
Experimental Protocols
The assessment of metabolic stability is typically conducted using in vitro assays with liver microsomes or hepatocytes. These systems contain the necessary enzymes to model the metabolic processes that occur in the body.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.
Materials:
-
Test compound (1H-Pyrazole and this compound)
-
Liver microsomes (human, rat, mouse)
-
NADPH regenerating system (Cofactor)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: A working solution of the test compound is prepared in phosphate buffer.
-
Incubation: The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the half-life (t½) and intrinsic clearance (CLint).
Visualizing the Workflow and Metabolic Pathway
To better illustrate the experimental process and the underlying metabolic pathway, the following diagrams are provided.
Caption: Workflow for an in vitro liver microsomal stability assay.
References
Performance Showdown: 1H-Pyrazole-3,4,5-d3 as an Internal Standard in Analytical Assays
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within drug discovery and development, the choice of an internal standard is paramount to achieving accurate and reproducible quantitative results. Among the array of options, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard. This guide provides a comprehensive performance evaluation of 1H-Pyrazole-3,4,5-d3, a deuterated analog of 1H-pyrazole, across various analytical platforms. By comparing its expected performance with alternative standards and providing detailed experimental protocols, this document serves as a vital resource for researchers aiming to develop robust and reliable analytical methods for pyrazole-containing compounds.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. Deuterated standards, such as this compound, are particularly effective as they are chemically identical to the analyte, ensuring they co-elute and experience similar ionization and matrix effects in mass spectrometry, and resonate in close proximity in NMR spectroscopy. This co-behavior allows for accurate correction of signal variations, leading to higher precision and accuracy in quantitative measurements.
Performance Comparison: this compound vs. Alternatives
While direct, head-to-head comparative studies detailing the performance of this compound across multiple analytical instruments are not extensively available in the public domain, its performance can be inferred based on the well-established principles of using SIL internal standards. The following tables summarize the expected performance of this compound in Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside reported data for alternative internal standards used in the analysis of pyrazole derivatives.
Table 1: Performance in LC-MS/MS Analysis
| Parameter | This compound (Expected) | 3,4-DMP-¹⁵N₂ (Reported for 3,4-dimethyl-1H-pyrazole)[1][2] | 3,5-dimethyl pyrazole-¹⁵N₂ (Reported for 3,4-dimethyl-1H-pyrazole)[1] |
| Analyte | Pyrazole and its derivatives | 3,4-dimethyl-1H-pyrazole | 3,4-dimethyl-1H-pyrazole |
| Recovery (%) | 95 - 105 | 101 - 107 | 83 - 86 |
| Precision (%RSD) | < 15 | Within-batch: 3.1, Between-batch: 4.4 | Not explicitly stated, but lower recovery suggests higher variability |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Matrix Effect | Effectively compensated | Effectively compensated | Inconsistent compensation |
| Comments | As a stable isotope-labeled analog of the parent compound, it is expected to perfectly track the analyte during extraction and ionization, leading to high accuracy and precision. | Being an isotopically labeled version of the analyte, it demonstrates excellent performance in correcting for extraction and matrix effects.[1][2] | As a structural isomer, its physicochemical properties differ slightly from the analyte, leading to different extraction efficiencies and chromatographic behavior, resulting in lower and more variable recoveries. |
Table 2: Performance in GC-MS Analysis
| Parameter | This compound (Expected) | Non-Isotopically Labeled Structural Analog (General) |
| Analyte | Volatile Pyrazole Derivatives | Volatile Pyrazole Derivatives |
| Co-elution | Nearly identical retention time to the analyte | Different retention time |
| Fragmentation Pattern | Similar to the analyte, with a mass shift corresponding to the deuterium labels. | Different fragmentation pattern |
| Quantitation Accuracy | High, due to correction for injection volume variability and matrix effects. | Moderate to low, susceptible to chromatographic shifts and differential matrix effects. |
| Precision (%RSD) | < 15 | > 15 |
| Comments | The deuterated standard will have a very similar chromatographic behavior to the analyte, ensuring it is subjected to the same conditions in the injector and column. | A structural analog may have different volatility and chromatographic properties, leading to less reliable correction. |
Table 3: Performance in Quantitative NMR (qNMR) Analysis
| Parameter | This compound (Expected) | Other Certified Reference Materials (e.g., Maleic Acid, TSP) |
| Analyte | Pyrazole-containing compounds in solution | Any analyte with non-overlapping signals |
| Signal Overlap | Minimal, signals will be in close proximity to analyte signals but distinguishable. | Must be carefully selected to ensure no signal overlap with the analyte. |
| Chemical Inertness | Chemically identical to the analyte, will not react with the analyte or solvent. | Must be chemically inert and not interact with the analyte or solvent. |
| Quantitation Accuracy | High, based on the ratio of integrals of known numbers of protons. | High, provided the standard is of high purity and accurately weighed. |
| Solubility | Identical solubility to the analyte. | Must have good solubility in the NMR solvent used for the analyte. |
| Comments | The deuterated standard is ideal for qNMR as its signals are in a predictable region of the spectrum relative to the analyte, and it behaves identically in solution. | A wide range of certified internal standards are available for qNMR, but careful selection is crucial to avoid signal overlap and ensure compatibility with the sample matrix. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections outline standardized protocols for the use of this compound as an internal standard in LC-MS/MS, GC-MS, and qNMR.
LC-MS/MS Method for the Quantification of a Pyrazole-based Analyte in a Biological Matrix
This protocol is a general guideline and should be optimized for the specific analyte and matrix.
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the pyrazole analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the working internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
MRM Transitions: Optimize the precursor and product ions for both the analyte and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify the analyte in the samples using the calibration curve.
-
GC-MS Method for the Quantification of a Volatile Pyrazole Analyte
This protocol is a general guideline and requires optimization.
-
Preparation of Standards:
-
Prepare stock and working solutions of the analyte and this compound in a volatile organic solvent (e.g., hexane, dichloromethane).
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample, add 10 µL of the working internal standard solution.
-
Add 2 mL of an appropriate extraction solvent.
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a GC vial.
-
-
GC-MS Conditions:
-
GC Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Optimize the temperature gradient to achieve good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Monitor characteristic ions for the analyte and the internal standard.
-
Calculate the peak area ratio and quantify using a calibration curve.
-
Quantitative NMR (qNMR) Method
This protocol assumes the use of a certified reference material for calibration.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and a certified reference material (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O) containing a known concentration of this compound.
-
Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis, including a sufficient relaxation delay (at least 5 times the longest T₁).
-
Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals of the analyte, the internal standard (this compound), and the certified reference material.
-
Calculate the concentration of the analyte relative to the known concentration of the internal standard.
-
Conclusion
This compound stands as a superior choice for an internal standard in the quantitative analysis of pyrazole-containing compounds. Its performance, particularly in mass spectrometry-based methods, is expected to provide high accuracy and precision due to its chemical identity with the analyte. While direct comparative data is limited, the established advantages of stable isotope-labeled standards strongly support its use. For researchers and scientists in drug development, employing this compound in well-validated analytical methods, following robust protocols as outlined in this guide, will undoubtedly lead to more reliable and defensible quantitative data, ultimately accelerating the drug development process.
References
Inter-laboratory Comparison of 1H-Pyrazole-3,4,5-d3 Quantification: A Proposed Framework
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed framework for an inter-laboratory comparison of the quantification of 1H-Pyrazole-3,4,5-d3. Given the critical role of deuterated internal standards in pharmacokinetic and metabolic studies, ensuring analytical consistency across different laboratories is paramount.[1][2] This document provides standardized experimental protocols and data reporting structures to facilitate such a comparison, even in the absence of publicly available ring trial data for this specific molecule.
Data Presentation: A Framework for Comparison
To ensure a clear and objective comparison of results from participating laboratories, all quantitative data should be summarized in the following standardized tables.
Table 1: Analyst-Reported Concentrations of this compound
| Sample ID | Laboratory A Concentration (ng/mL) | Laboratory B Concentration (ng/mL) | Laboratory C Concentration (ng/mL) | ... | Mean Concentration (ng/mL) | Standard Deviation | % RSD |
| QC_Low | |||||||
| QC_Mid | |||||||
| QC_High | |||||||
| Unknown_1 | |||||||
| Unknown_2 |
Table 2: Methodological Parameters for LC-MS/MS Analysis
| Parameter | Laboratory A | Laboratory B | Laboratory C | ... |
| LC System | ||||
| Column | ||||
| Mobile Phase A | ||||
| Mobile Phase B | ||||
| Gradient | ||||
| Flow Rate (mL/min) | ||||
| Injection Volume (µL) | ||||
| Column Temp. (°C) | ||||
| MS/MS System | ||||
| Ionization Mode | ||||
| Precursor Ion (m/z) | ||||
| Product Ion (m/z) | ||||
| Collision Energy (eV) | ||||
| Dwell Time (ms) |
Experimental Protocols
The following protocols are provided as a standardized methodology to minimize inter-laboratory variability.
Objective
To accurately and precisely quantify the concentration of this compound in a prepared sample matrix (e.g., human plasma) across multiple laboratories using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials
-
This compound reference standard (e.g., from TRC or LGC Standards)[3][4]
-
1H-Pyrazole (non-deuterated) as an internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, water, and formic acid
-
Human plasma (or other relevant biological matrix)
-
Standard laboratory glassware and consumables
Sample Preparation: Protein Precipitation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into the biological matrix.
-
Internal Standard Addition: Add a fixed concentration of the 1H-Pyrazole internal standard to all samples, calibrators, and QCs.
-
Precipitation: Add three parts of cold acetonitrile to one part of the plasma sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following are recommended starting conditions. Laboratories should report any deviations in Table 2.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion to a specific product ion. The exact m/z values will depend on the protonation state and should be determined by direct infusion. The fragmentation of pyrazoles often involves the loss of HCN or DCN.[5]
-
1H-Pyrazole (IS): Monitor the corresponding transition for the non-deuterated internal standard.
-
-
Data Analysis: Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the inter-laboratory quantification of this compound.
Pyrazole Derivatives in Drug Metabolism
Pyrazole derivatives are present in numerous pharmaceuticals and are often metabolized by Cytochrome P450 (CYP) enzymes. The deuteration of a molecule like this compound can alter its metabolic fate, a principle known as the Kinetic Isotope Effect. This makes it a valuable tool in drug development.
Caption: Role of deuteration in altering the metabolic pathway of pyrazole-containing drugs.
References
Safety Operating Guide
Proper Disposal of 1H-Pyrazole-3,4,5-d3: A Guide for Laboratory Professionals
Immediate Safety Considerations
Before handling 1H-Pyrazole-3,4,5-d3 for disposal, it is crucial to treat the compound as hazardous. Based on data for analogous pyrazole derivatives, this chemical should be handled with care to avoid potential health effects. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
Hazard Profile of Structurally Similar Pyrazoles
To inform safe handling and disposal, the following table summarizes the key hazards associated with related pyrazole compounds. It is recommended to treat this compound as possessing similar potential hazards.
| Hazard Classification | Potential Effects | GHS Hazard Statements (Examples for related compounds) |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2][3][4] | H302 |
| Skin Irritation | Causes skin irritation.[5] | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound and any grossly contaminated disposable items (e.g., weighing papers, gloves, filter paper) as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with incompatible waste streams. Based on related compounds, avoid mixing with strong oxidizing agents.
-
Contaminated Labware: Decontaminate reusable labware (e.g., glassware) by rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
-
Selection of an Appropriate Waste Container:
-
Choose a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is generally a suitable choice.
-
The container must be in good condition, with a secure, leak-proof lid.
-
-
Proper Labeling of the Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound".
-
For mixtures, list all components and their approximate percentages.
-
Include the specific hazard warnings (e.g., "Toxic," "Irritant").
-
Note the accumulation start date and the name of the principal investigator or laboratory contact.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
Keep the container closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with accurate information about the waste as detailed on the container label.
-
-
Professional Disposal:
-
Your institution's EHS department will handle the transport of the waste to a licensed hazardous waste disposal facility for final treatment and disposal in accordance with all local, state, and federal regulations.
-
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Control and Contain: Prevent the spill from spreading. For solid spills, avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Personal Protection: Wear appropriate PPE, including gloves, eye protection, and respiratory protection if necessary.
-
Cleanup: Carefully sweep or absorb the spilled material and place it into a suitable, labeled container for disposal as hazardous waste.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1H-Pyrazole-3,4,5-d3
Hazard Summary: Based on analogous pyrazole compounds, 1H-Pyrazole-3,4,5-d3 should be handled as a potentially hazardous substance. Assumed risks include skin irritation, serious eye damage, and respiratory irritation if inhaled.[1][2][3][4][5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield should be used when there is a splash hazard. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile rubber) and a laboratory coat. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if irritation or other symptoms are experienced, or when engineering controls are insufficient, especially if dust or aerosols are generated. | Use in a well-ventilated area, preferably within a chemical fume hood. |
| Body | A standard laboratory coat. For larger quantities or increased risk of exposure, a chemical-resistant suit may be necessary. | --- |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
General Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Spill Management: In the event of a spill, evacuate the area immediately. Wear appropriate PPE, including respiratory protection, before attempting to clean up. For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with the compound, including gloves, weighing paper, and other disposable labware, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste. Do not discharge into drains.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Mandatory Visualization: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
